Product packaging for 4-(Benzyloxy)benzaldehyde(Cat. No.:CAS No. 4397-53-9)

4-(Benzyloxy)benzaldehyde

Cat. No.: B128563
CAS No.: 4397-53-9
M. Wt: 212.24 g/mol
InChI Key: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzaldehyde was used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile),an estrogen receptor β -selective ligand.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B128563 4-(Benzyloxy)benzaldehyde CAS No. 4397-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5063441
Record name Benzaldehyde, 4-(phenylmethoxy)-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4397-53-9
Record name 4-(Benzyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-(Benzyloxy)benzaldehyde
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Record name 4-benzyloxybenzaldehyde
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Foundational & Exploratory

4-(Benzyloxy)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Benzyloxy)benzaldehyde

Introduction

This compound, an aromatic aldehyde, is a significant compound in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzaldehyde (B42025) core with a benzyloxy group at the para position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in research and drug development, and safety and handling information, tailored for researchers, scientists, and professionals in drug development.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the number 4397-53-9 to this compound.[2][3][4][5] This compound is also known by several synonyms, which are listed in the table below.

Identifier Type Value
CAS Number 4397-53-9
IUPAC Name This compound
Synonyms 4-(Phenylmethoxy)benzaldehyde, p-(Benzyloxy)benzaldehyde, Benzyl (B1604629) 4-formylphenyl ether
EINECS Number 224-527-2
BRN 1242385
PubChem ID 78109

Chemical and Physical Properties

This compound is typically an off-white to yellow crystalline powder.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference.

Property Value Source(s)
Molecular Formula C₁₄H₁₂O₂[1][2][4][5][6]
Molecular Weight 212.24 g/mol [2][3][5][6]
Appearance Off-white to yellow to tan crystalline powder/solid[1][2][3]
Melting Point 71-74 °C (lit.)[2][7]
Boiling Point 197-199 °C at 11 mmHg[2]
Solubility Insoluble in water; Sparingly soluble in Ethyl Acetate (B1210297); Slightly soluble in Chloroform[2]
Purity ≥ 95% - 99% (GC)[1][8]
Flash Point 197-199°C/20mm[2]
InChI Key ZVTWZSXLLMNMQC-UHFFFAOYSA-N[2][7]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through a Williamson ether synthesis reaction. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl bromide in the presence of a base.

Detailed Synthesis Protocol

This protocol is based on a literature procedure for the preparation of this compound.[9]

Materials:

  • 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol)

  • Benzyl bromide (5.0 ml, 42.05 mmol)

  • Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

  • Ethanol (B145695)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution

  • 5% Sodium hydroxide (B78521) solution

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • All reactions should be performed under a nitrogen atmosphere.[9]

  • Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in ethanol.[9]

  • Reflux the mixture for 14 hours.[9]

  • After reflux, filter out the potassium carbonate and wash the residue with large volumes of ethyl acetate.[9]

  • Remove the solvent using a rotatory evaporator.[9]

  • Dissolve the resulting residue in 50 ml of diethyl ether.[9]

  • Wash the diethyl ether solution twice with 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.[9]

  • Dry the diethyl ether solution with anhydrous magnesium sulfate.[9]

  • Remove the solvent under reduced pressure.[9]

  • Recrystallize the crude product from ethanol to yield colorless crystals of this compound.[9]

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Reactant1 4-Hydroxybenzaldehyde Reflux Reflux in Ethanol (14 hours) Reactant1->Reflux Reactant2 Benzyl Bromide Reactant2->Reflux Reactant3 K₂CO₃ (Base) Reactant3->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction (Et₂O/Washes) Evaporation->Extraction Drying Drying (MgSO₄) Extraction->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product This compound Recrystallization->Product

Figure 1: Synthesis Workflow for this compound

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1]

  • Pharmaceutical Intermediates : It is used in the synthesis of estrogen receptor β-selective ligands.[2] It also serves as a precursor for novel chalcone (B49325) analogs, which are investigated for various pharmacological activities.[10]

  • Anticancer Research : While its isomer, 2-benzyloxybenzaldehyde, is an adenylyl cyclase activator, 4-benzyloxybenzaldehyde has been noted to have much less potent anticancer activity against HL-60 cells. Its derivatives, however, are of interest in cancer research. For instance, derivatives of the related 2-(Benzyloxy)-4-fluorobenzaldehyde are being explored as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.

  • Chelating Agents : The compound is used to synthesize ligands such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a chelating agent for metal ions like Cd(II).[11]

  • Flavor and Fragrance Industry : Due to its aromatic properties, it is also employed in the formulation of flavors and fragrances.[1]

Logical_Relationship Figure 2: Role as a Synthetic Intermediate cluster_derivatives Synthetic Derivatives cluster_applications Target Applications Core This compound Chalcones Chalcone Analogs Core->Chalcones Aldol Condensation Ligands Estrogen Receptor Ligands Core->Ligands Multi-step Synthesis Chelators Thiosemicarbazone Chelators Core->Chelators Condensation Agrochem Agrochemicals Core->Agrochem Fragrance Flavors & Fragrances Core->Fragrance Pharma Pharmaceuticals Chalcones->Pharma Ligands->Pharma Materials Chelating Agents Chelators->Materials

Figure 2: Role as a Synthetic Intermediate

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. It is classified as an irritant.[2] The key safety information is summarized below.

Safety Aspect Details
GHS Hazard Statements H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[2][12] H335: May cause respiratory irritation.[2][12]
GHS Precautionary Statements P261: Avoid breathing dust.[12] P264: Wash skin thoroughly after handling.[12] P271: Use only outdoors or in a well-ventilated area.[12] P280: Wear protective gloves/eye protection/face protection.[2][12] P302+P352: IF ON SKIN: Wash with plenty of water.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE) Safety glasses, protective gloves, and a dust mask (e.g., N95) are recommended.
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][13] Keep in the dark and at room temperature or refrigerated (2-8°C).[1][2][3] The compound is noted to be air sensitive.[2]
Fire Safety Non-combustible. Use extinguishing media suitable for the surrounding area.[13]
Spill and Disposal For spills, avoid generating dust.[13] Sweep up and place in a suitable, closed container for disposal.[13][14] Dispose of contents/container in accordance with local, regional, national, and international regulations.[12]

References

4-(Benzyloxy)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Properties of 4-(Benzyloxy)benzaldehyde

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and chemical synthesis.

PropertyValueCitations
Molecular Formula C₁₄H₁₂O₂[1][2][3]
Molecular Weight 212.24 g/mol [1][2]
Linear Formula C₆H₅CH₂OC₆H₄CHO[4]
CAS Number 4397-53-9[1][3]

Experimental Protocols

The molecular weight and formula presented in this document are based on established chemical principles and computational chemistry. The molecular formula is determined by the elemental composition of the molecule. The molecular weight is calculated from the atomic weights of the constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u). These are standard, universally accepted values and do not require citation of a specific experimental protocol in this context.

Information Workflow

The following diagram illustrates the logical flow from the user query to the retrieval and presentation of the requested chemical data.

query User Query 'this compound molecular weight and formula' database Chemical Database Search (e.g., PubChem, NIST) query->database data Molecular Formula: C₁₄H₁₂O₂ Molecular Weight: 212.24 g/mol database->data output Structured Output (Table and Guide) data->output

Caption: Logical workflow for retrieving and presenting chemical data.

References

4-(Benzyloxy)benzaldehyde synthesis from 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)benzaldehyde (B125253) from 4-Hydroxybenzaldehyde (B117250)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-hydroxybenzaldehyde, a crucial transformation in the synthesis of various biologically active molecules.[1][2] The primary method for this conversion is the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[3][4] This guide details the reaction mechanism, experimental protocols, and quantitative data from various cited methodologies.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The first step involves the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, typically a carbonate or hydroxide (B78521), to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) and displacing the halide to form the desired ether product.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives, providing a comparison of different reaction conditions and their outcomes.

Starting MaterialBenzylating AgentBaseSolventReaction ConditionsYield (%)Melting Point (°C)Reference
4-HydroxybenzaldehydeBenzyl bromideAnhydrous Potassium CarbonateEthanol (B145695)Reflux, 14 hours87.4115-116[6]
4-Hydroxybenzaldehyde4-Nitrobenzyl bromidePotassium CarbonateDry DMF100°C, 3 hours74Not specified[7]
2,4-DihydroxybenzaldehydeBenzyl bromidePotassium CarbonateAcetoneRoom temperature, 3 daysNot specifiedNot specified[8]
4-HydroxybenzaldehydeSubstituted phenacyl bromideTriethylamineMethanol or EthanolRoom temperature, 6-20 hours66 (for 4-(4'-bromo)-phenacyloxy benzaldehyde)98[9]
p-Hydroxybenzaldehydeo-, m-, p-Chlorobenzyl chlorideAnhydrous K2CO3AcetonitrileRoom temperature98-99Not specified[10]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on cited literature.

Protocol 1: Synthesis using Benzyl Bromide and Potassium Carbonate in Ethanol[6]

Materials:

  • 4-Hydroxybenzaldehyde (5.0 g, 40.98 mmol)

  • Benzyl bromide (5.0 ml, 42.05 mmol)

  • Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

  • Ethanol

  • Ethyl acetate (B1210297) (EtOAc)

  • Diethyl ether (Et2O)

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • All reactions are to be performed under a nitrogen atmosphere.

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in ethanol.

  • Reflux the mixture for 14 hours.

  • After cooling, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residual mass in 50 ml of diethyl ether.

  • Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • Dry the diethyl ether solution over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield colorless crystals of this compound.

Protocol 2: Synthesis using 4-Nitrobenzyl Bromide and Potassium Carbonate in DMF[7]

Materials:

  • 4-Hydroxybenzaldehyde (2.0 g, 16.4 mmol)

  • 4-Nitrobenzyl bromide (3.54 g, 16.4 mmol)

  • Potassium carbonate (3.40 g, 24.6 mmol)

  • Dry N,N-Dimethylformamide (DMF) (20 mL)

  • Ice water

Procedure:

  • Combine 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide, and potassium carbonate in dry DMF.

  • Heat the solution at 100°C for 3 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice water.

  • Isolate the resulting precipitate by vacuum filtration.

  • Wash the solid three times with 10 mL portions of water to yield 4-(4-nitrobenzyloxy)benzaldehyde.

  • The product can be further purified by recrystallization from a 1:1 mixture of hexane (B92381) and toluene (B28343) or by column chromatography on silica (B1680970) gel using a hexane/EtOAc mixture as the eluent.[7]

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide_Ion Deprotonation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Product This compound Benzyl_Halide->Product Base Base (e.g., K2CO3) Base->Phenoxide_Ion Phenoxide_Ion->Product SN2 Attack Byproducts Salt + Water

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow Reactants 1. Combine Reactants (4-Hydroxybenzaldehyde, Benzyl Halide, Base, Solvent) Reaction 2. Reaction (e.g., Reflux or Heat) Reactants->Reaction Workup 3. Work-up (Filtration, Extraction, Washing) Reaction->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Analysis 5. Characterization (e.g., NMR, IR, Melting Point) Purification->Analysis

Caption: General experimental workflow for the synthesis.

References

Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)benzaldehyde, a key intermediate in various chemical syntheses. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88s1HAldehyde (-CHO)
7.83d2HAromatic (ortho to -CHO)
7.42m5HPhenyl group of benzyl
7.07d2HAromatic (ortho to -OCH₂)
5.14s2HMethylene (-OCH₂)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
190.7Aldehyde Carbonyl (C=O)
163.8Aromatic (C-O)
136.0Aromatic (ipso-C of benzyl)
131.9Aromatic (CH, ortho to -CHO)
129.8Aromatic (ipso-C of benzaldehyde)
128.7Aromatic (CH of benzyl)
128.3Aromatic (CH of benzyl)
127.5Aromatic (CH of benzyl)
115.1Aromatic (CH, ortho to -OCH₂)
70.1Methylene (-OCH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1700StrongCarbonyl (C=O) Stretch of Aldehyde
~1600, ~1580, ~1510Medium-StrongAromatic C=C Bending
~1250, ~1160StrongAryl Ether C-O Stretch
~740, ~690StrongMonosubstituted Benzene C-H Bending
Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).

m/zRelative Intensity (%)Assignment
21210.7[M]⁺ (Molecular Ion)
91100.0[C₇H₇]⁺ (Tropylium ion, Base Peak)
659.5[C₅H₅]⁺
928.2[C₇H₈]⁺
2131.6[M+1]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition :

    • For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.

    • For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

  • Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : The spectrum was obtained by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

  • Data Processing : The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry
  • Sample Introduction : The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation : An electron ionization (EI) mass spectrometer was used.

  • Ionization : The sample was ionized using a 70 eV electron beam.

  • Mass Analysis : The resulting ions were separated by a quadrupole mass analyzer.

  • Detection : Ions were detected by an electron multiplier, and the signal was processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in CDCl3 for NMR Sample->Dissolve Solid_IR Prepare Solid for IR (ATR) Sample->Solid_IR Direct_MS Prepare for MS (Direct Inlet) Sample->Direct_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolve->NMR_Acq IR_Acq FTIR Spectrometer Solid_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Direct_MS->MS_Acq NMR_Proc Fourier Transform, Peak Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion & Fragmentation Pattern MS_Acq->MS_Proc Structure Confirm Structure of This compound NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-(Benzyloxy)benzaldehyde, a compound of interest in synthetic and medicinal chemistry. This document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and outlines a logical workflow for property verification. This information is critical for the handling, application, and development of this compound in a research and drug development context. The compound is notably used in the synthesis of estrogen receptor β-selective ligands[1][2].

Core Physical Properties

The physical state of this compound under standard conditions is a solid, appearing as a creamish to yellow crystalline powder[1].

For ease of reference and comparison, the key physical properties of this compound are summarized in the table below.

Physical PropertyValueSource(s)
Melting Point 70-74 °C[3]
71-74 °C[1][4]
71.0 to 75.0 °C[5]
Boiling Point 197-199 °C (at 11 mmHg)[1][3]
Solubility InsolubleWater[1]
Slightly SolubleChloroform[1]
Sparingly SolubleEthyl Acetate[1]
Soluble (for recrystallization)Ethanol[6]

Experimental Protocols

Detailed methodologies for the determination of the physical properties of this compound are outlined below. These protocols are standard and can be adapted for verification purposes in a laboratory setting.

The melting point of this compound is determined as a range, from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears[7]. A narrow melting range of less than 2°C is indicative of a pure compound[7].

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle[7][8].

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[7][8].

  • Measurement:

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating rate (5-10 °C per minute) can be used for an initial approximate determination[7].

    • For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a slower rate (1-2 °C per minute) to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in various solvents[9].

Apparatus:

  • Vials with screw caps

  • Orbital shaker or agitator at a constant temperature

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate, chloroform)[9].

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid[9].

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution[9].

  • Analysis:

    • A sample of the clear supernatant is carefully removed.

    • The concentration of this compound in the sample is determined using a validated analytical method, such as HPLC. The instrument should be calibrated with standard solutions of known concentrations.

    • The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Visualized Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a synthesized or procured batch of this compound.

G Workflow for Physical Property Verification of this compound cluster_0 Initial Assessment cluster_1 Melting Point Determination cluster_2 Solubility Determination cluster_3 Purity & Final Characterization A Obtain Sample of This compound B Visual Inspection (Color, Form) A->B C Prepare Sample in Capillary Tube B->C F Shake-Flask Method (Various Solvents) B->F D Measure Melting Range C->D E Compare with Literature Value (70-74 °C) D->E J Assess Purity (Narrow Melting Range) E->J G Equilibrate and Separate Phases F->G H Analyze Supernatant (e.g., HPLC) G->H I Quantify Solubility H->I K Final Data Compilation I->K J->K

Caption: Workflow for the physical characterization of this compound.

References

A Technical Guide to 4-(Benzyloxy)benzaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzaldehyde, also known as 4-(phenylmethoxy)benzaldehyde, is an aromatic organic compound that serves as a crucial intermediate in a variety of synthetic applications. Structurally, it consists of a benzaldehyde (B42025) molecule where the hydroxyl group at the para (4) position is protected as a benzyl (B1604629) ether. This structural feature makes it a stable and versatile building block in medicinal chemistry, fragrance development, and materials science. Its significance is particularly noted in the synthesis of complex, biologically active molecules, where the benzyl group can be readily removed under specific conditions to reveal the phenol (B47542) functionality. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for professionals in the field.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its unique arrangement of a benzaldehyde core and a benzyl ether substituent. The preferred IUPAC name for this compound is this compound.[1]

G cluster_0 Logical Structure of this compound A Benzaldehyde Core B Benzyl Group A->B Ether Linkage (-O-CH₂-) at position 4

Caption: Logical representation of this compound's core components.

The following table summarizes the key chemical identifiers for this compound.

Property Value Reference(s)
IUPAC Name This compound
Synonyms 4-(Phenylmethoxy)benzaldehyde, p-(Benzyloxy)benzaldehyde[2][3][4]
CAS Number 4397-53-9[1][5]
Molecular Formula C14H12O2[1][3]
Molecular Weight 212.24 g/mol [1][3][5]
InChIKey ZVTWZSXLLMNMQC-UHFFFAOYSA-N[1][5]
SMILES O=CC1=CC=C(OCC2=CC=CC=C2)C=C1

Physicochemical Properties

This compound is typically a solid at room temperature with distinct physical and chemical characteristics. It is known to be sensitive to air and should be stored accordingly.[5][6]

Property Value Reference(s)
Appearance Creamish to yellow crystalline powder[5][6]
Melting Point 71-74 °C[5]
Boiling Point 197-199 °C at 11 mmHg[5]
Solubility Insoluble in water; Sparingly soluble in Chloroform, Ethyl Acetate[5][6]
Stability Air Sensitive; Stable under normal temperatures and pressures[5][6]
Storage Store in a cool, dark, dry place under an inert atmosphere[5][6]

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound. The key analytical data from various techniques are summarized below.

Technique Key Signals / Data Reference(s)
¹H NMR (400 MHz, CDCl₃) δ 9.88 (s, 1H, aldehyde), 7.83 (d, 2H, Ar-H), 7.42-7.35 (m, 5H, Ar-H), 7.07 (d, 2H, Ar-H), 5.14 (s, 2H, -OCH₂-)[7]
Mass Spectrometry (EI) m/z 212 (Molecular Ion, M+), 91 (Base Peak, [C₇H₇]⁺ tropylium (B1234903) ion)[7][8]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (aldehyde), C-O-C (ether), and aromatic C-H functional groups are present.[3]

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde (B117250) attacks benzyl bromide.[11][12]

G start Start Materials reactants 4-Hydroxybenzaldehyde Benzyl Bromide Potassium Carbonate start->reactants reaction Williamson Ether Synthesis (Reflux in Solvent, e.g., Ethanol) reactants->reaction workup Workup (Filter, Extract, Wash) reaction->workup purify Purification (Recrystallization) workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established literature procedures.[11][12][13]

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (B145695) (or DMF/Acetone)

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether (Et₂O)

  • 5% Sodium Hydroxide (B78521) (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen gas).[11]

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (3.5 eq), and ethanol.[11]

  • Stir the suspension and add benzyl bromide (1.0 eq) to the mixture.[11]

  • Attach a reflux condenser and heat the mixture to reflux for approximately 14 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the residue thoroughly with ethyl acetate.[11]

  • Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Dissolve the resulting residue in diethyl ether.[11]

  • Transfer the ether solution to a separatory funnel and wash sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated sodium chloride solution.[11]

Purification:

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[11]

  • The crude product can be purified by recrystallization from ethanol to yield colorless or light-yellow crystals.[11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its utility spans several areas of research.

  • Antiviral Agents: It is a documented intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating drug-resistant strains of HIV-1.[11]

  • Endocrinology and Oncology: The compound is used in the synthesis of estrogen receptor β (ERβ)-selective ligands, such as (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile).[5][6][14] These ligands are valuable tools for studying the distinct roles of estrogen receptor subtypes in tissues and for developing therapies for hormone-dependent cancers.

  • Coordination Chemistry: It serves as a precursor for synthesizing thiosemicarbazone ligands.[15] These ligands, containing nitrogen and sulfur donor atoms, are effective chelating agents for various metal ions, with applications in sensing and materials science.[15]

  • Fragrance Industry: Due to its pleasant aromatic profile, it also finds use in fragrance chemistry.[6]

G start Starting Material: This compound step1 Multi-step Organic Synthesis start->step1 intermediate Bioactive Molecule (e.g., ERβ-selective ligand) step1->intermediate target Biological Target (e.g., Estrogen Receptor β) intermediate->target Binds to effect Cellular / Physiological Effect (Modulation of Gene Expression) target->effect Leads to

Caption: Role of this compound as a precursor to a bioactive ligand.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area or fume hood.[16] It is sensitive to air and should be stored properly.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and set of properties. Its straightforward synthesis via the Williamson ether reaction and its role as a stable, protected form of 4-hydroxybenzaldehyde make it indispensable in the multi-step synthesis of complex molecules. For researchers in drug development and organic synthesis, a thorough understanding of this compound's chemistry and handling is fundamental to its successful application in creating novel therapeutics and materials.

References

Commercial Availability and Applications of 4-(Benzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)benzaldehyde is an aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds. Its utility is particularly notable in the fields of medicinal chemistry and materials science. In drug discovery, the benzaldehyde (B42025) moiety provides a versatile scaffold for the construction of complex molecules with potential therapeutic activities. Derivatives of this compound have been investigated for their potential as anticancer agents, particularly as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival and chemoresistance. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for its synthesis, and an examination of its role in targeting the ALDH1A3 signaling pathway.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich 12371497%4397-53-9C₁₄H₁₂O₂212.2471-74
TCI America B1325>98.0% (GC)4397-53-9C₁₄H₁₂O₂212.2571.0-75.0
Apollo Scientific OR125998%4397-53-9C₁₄H₁₂O₂212.24-
AK Scientific, Inc. J91626>95%4397-53-9C₁₄H₁₂O₂212.24-
Chem-Impex International 01332≥99% (GC)4397-53-9C₁₄H₁₂O₂212.2568-74
Otto Chemie Pvt. Ltd. B 162097%4397-53-9C₁₄H₁₂O₂212.24-
Fisher Scientific AC15411100098%4397-53-9C₁₄H₁₂O₂212.2470-74

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide.

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (B145695)

  • Ethyl acetate (B1210297) (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas supply

  • Standard reflux and extraction glassware

  • Rotary evaporator

Procedure: [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 14 hours.

  • Work-up:

    • After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the residue with a large volume of ethyl acetate.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 ml of diethyl ether.

    • Wash the diethyl ether solution twice with 50 ml portions of saturated sodium chloride solution.

    • Subsequently, wash the organic layer with one portion of 5% sodium hydroxide solution, followed by a final wash with distilled water.

  • Drying and Crystallization:

    • Dry the diethyl ether solution over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Recrystallize the crude product from ethanol to yield colorless crystals of this compound. The reported yield for this procedure is approximately 87.4%.[1]

Role in Targeting the Aldehyde Dehydrogenase 1A3 (ALDH1A3) Signaling Pathway

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers.[2][3] It is recognized as a marker for cancer stem cells and is associated with chemoresistance and poor patient outcomes.[3][4] Consequently, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy.[2][3][4] Derivatives of benzyloxybenzaldehyde have emerged as a promising scaffold for creating potent and selective inhibitors of ALDH1A3.[2][4]

The following diagram illustrates a simplified representation of the ALDH1A3 signaling pathway and the point of intervention by benzyloxybenzaldehyde-based inhibitors.

ALDH1A3_Signaling_Pathway cluster_cellular Cellular Cytoplasm cluster_nucleus Nucleus Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to Benzyloxybenzaldehyde_Derivative Benzyloxybenzaldehyde Derivative (Inhibitor) Benzyloxybenzaldehyde_Derivative->ALDH1A3 Inhibition RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Gene Expression RARE->Gene_Expression Regulates Cell_Proliferation_Differentiation Cell Proliferation, Differentiation, Survival Gene_Expression->Cell_Proliferation_Differentiation Leads to Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_vitro_Assay In vitro ALDH1A3 Inhibition Assay Purification->In_vitro_Assay Cell_based_Assay Cell-based Assays (e.g., ALDEFLUOR Assay) In_vitro_Assay->Cell_based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_based_Assay->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

References

Technical Guide: Safety and Handling of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9), a versatile aromatic aldehyde used in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2][3] Adherence to stringent safety protocols is essential when working with this compound to mitigate potential hazards.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[4][5]
Molecular Weight 212.24 g/mol [4][5]
Appearance Off-white to yellow crystalline powder[1][6]
Melting Point 71-74 °C[4][6]
Boiling Point 197-199 °C at 11 mmHg[6]
Solubility Insoluble in water. Sparingly soluble in Chloroform and Ethyl Acetate.[6]
Sensitivity Air sensitive[6]
Storage Temperature Room temperature; some suppliers recommend 0-8 °C. Keep in a dark, dry, and sealed container.[1][6]

Hazard Identification and Classification

This compound is classified as an irritant.[7] The primary hazards are associated with contact with skin, eyes, and the respiratory system. While comprehensive toxicological data is limited, it is generally considered to have low acute toxicity.[3]

Hazard ClassGHS ClassificationHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation

GHS (Globally Harmonized System of Classification and Labelling of Chemicals), STOT SE (Specific Target Organ Toxicity - Single Exposure)

Experimental Protocols

The following protocols are generalized best practices for handling aromatic aldehydes and should be adapted to specific laboratory conditions and risk assessments.

General Handling Protocol

Safe handling is paramount to prevent exposure. A systematic approach, as outlined below, should be followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Consult Safety Data Sheet (SDS) prep1->prep2 prep3 Prepare & Inspect PPE prep2->prep3 handle1 Work in a Ventilated Area (Fume Hood) prep3->handle1 handle2 Weigh Solid Away from Drafts handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 handle4 Keep Container Sealed When Not in Use handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3

Fig. 1: General Safe Handling Workflow

Methodology:

  • Risk Assessment: Before beginning work, evaluate the risks associated with the quantities and manipulations of this compound in the specific experiment.

  • Information Review: Thoroughly read the Safety Data Sheet (SDS) for the compound.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including:

    • Eye Protection: Safety glasses or goggles.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]

    • Body Protection: A lab coat.[8]

  • Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[9]

  • Dispensing: When weighing and transferring the solid, take care to avoid generating dust. Use a spatula and weigh the material onto weighing paper or directly into a container within the fume hood.

  • Storage: Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[6]

  • Post-Handling:

    • Clean and decontaminate the work surface with an appropriate solvent and then soap and water.

    • Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[9]

    • Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.[9]

Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is critical. The procedure differs for minor and major spills.

cluster_cleanup Cleanup start Spill Occurs alert Alert Personnel in the Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain absorb Cover Spill with Absorbent (Vermiculite, Sand) contain->absorb sweep Carefully Sweep Absorbed Material into a Dustpan absorb->sweep container Transfer to a Labeled Hazardous Waste Container sweep->container decon Decontaminate Spill Area with Soap and Water container->decon end Dispose of Waste & Restock Supplies decon->end

Fig. 2: Minor Spill Response Workflow

Methodology for a Minor Spill (small quantity, contained area):

  • Alert Personnel: Immediately notify others in the laboratory.[10]

  • Evacuate (if necessary): If there is significant dust in the air, leave the immediate area until it settles.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Containment: Prevent the spill from spreading.[6] For solid spills, this involves preventing further dispersal.

  • Cleanup:

    • Gently cover the spilled solid with a slightly damp paper towel to prevent dust from becoming airborne.[11]

    • Alternatively, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[11]

    • Carefully sweep the material into a dustpan.[11]

    • Place the collected material and any contaminated items (e.g., paper towels, gloves) into a clearly labeled, sealable container for hazardous waste.[12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

  • Reporting: Inform the laboratory supervisor of the incident.

For a Major Spill (large quantity, risk of exposure), evacuate the area immediately, alert emergency personnel, and follow your institution's emergency response procedures.[6]

Waste Disposal Protocol

This compound and materials contaminated with it must be disposed of as hazardous chemical waste.[13]

Methodology:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[13] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a compatible, sealable container (e.g., a wide-mouth plastic or glass jar).[13]

    • The container must be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.[9]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area until it is collected by trained EHS personnel or a licensed waste disposal contractor.[13]

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[13]

Exposure Control and First Aid

A multi-layered approach to exposure control is essential.

cluster_hazards Identified Hazards cluster_routes Potential Exposure Routes cluster_controls Control Measures h1 Skin Irritation r1 Dermal Contact h1->r1 h2 Eye Irritation r2 Eye Contact h2->r2 h3 Respiratory Irritation r3 Inhalation (of dust) h3->r3 c2 Administrative Controls (SOPs, Training) r1->c2 c3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) r1->c3 r2->c2 r2->c3 c1 Engineering Controls (Fume Hood) r3->c1 r3->c2

Fig. 3: Hazard, Exposure, and Control Logic
First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops.
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

This guide is intended to provide a framework for the safe handling of this compound. All laboratory personnel must receive training on these procedures and be familiar with the specific safety protocols of their institution.

References

4-(Benzyloxy)benzaldehyde: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Benzyloxy)benzaldehyde. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in the laboratory and during product development.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Appearance White to cream or pale yellow crystalline powder
Melting Point 71-74 °C
Boiling Point 197-199 °C at 11 mmHg
Solubility Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate.

Stability Profile and Degradation Pathways

As an aromatic aldehyde, this compound is susceptible to degradation through several pathways, primarily oxidation. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, which is the most common degradation pathway. Other potential degradation routes include polymerization and, under certain conditions, photodegradation.

Key Degradation Pathways:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid group, forming 4-(benzyloxy)benzoic acid. This process can be initiated by atmospheric oxygen and is accelerated by heat, light, and the presence of metallic impurities.

  • Polymerization: Like many aldehydes, this compound may undergo polymerization over time, especially if not stored properly. This can lead to the formation of higher molecular weight impurities.

A simplified diagram illustrating the primary degradation pathway is provided below.

This compound This compound 4-(Benzyloxy)benzoic acid 4-(Benzyloxy)benzoic acid This compound->4-(Benzyloxy)benzoic acid Oxidation (O2, heat, light)

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Conditions

To maintain the stability and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The following conditions are recommended based on safety data sheets and general chemical handling guidelines.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.
Light Protect from light. Store in an amber or opaque container.Avoids potential photodegradation.
Container Keep container tightly sealed.Prevents exposure to air and moisture.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and strong reducing agents.Avoids chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following section outlines a general experimental protocol for such a study.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Add an equal volume of 0.1 N or 1 N hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute for analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 N or 1 N sodium hydroxide.

    • Follow the same heating and sampling procedure as for acidic hydrolysis, neutralizing with an appropriate acid (e.g., hydrochloric acid).

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3% or 30%).

    • Maintain the solution at room temperature or slightly elevated temperature for a defined period, with regular sampling.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 60-80 °C).

    • Sample at various time points and prepare solutions for analysis.

  • Photodegradation:

    • Expose the solid compound or a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample at various time points for analysis.

A workflow for a typical forced degradation study is depicted below.

cluster_stress Stress Conditions Acidic Acidic Sampling at Time Points Sampling at Time Points Acidic->Sampling at Time Points Basic Basic Basic->Sampling at Time Points Oxidative Oxidative Oxidative->Sampling at Time Points Thermal Thermal Thermal->Sampling at Time Points Photolytic Photolytic Photolytic->Sampling at Time Points Sample Preparation Sample Preparation Sample Preparation->Acidic Sample Preparation->Basic Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Sample Processing (Neutralization/Dilution) Sample Processing (Neutralization/Dilution) Sampling at Time Points->Sample Processing (Neutralization/Dilution) Analytical Method (e.g., HPLC) Analytical Method (e.g., HPLC) Sample Processing (Neutralization/Dilution)->Analytical Method (e.g., HPLC) Data Analysis Data Analysis Analytical Method (e.g., HPLC)->Data Analysis

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

General HPLC Parameters:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with a possible acid modifier like formic acid or phosphoric acid for better peak shape)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Method Validation:

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical flow for developing and validating a stability-indicating HPLC method is shown below.

Initial Method Development Initial Method Development Forced Degradation Study Forced Degradation Study Initial Method Development->Forced Degradation Study Method Optimization for Separation Method Optimization for Separation Forced Degradation Study->Method Optimization for Separation Method Validation (ICH Guidelines) Method Validation (ICH Guidelines) Method Optimization for Separation->Method Validation (ICH Guidelines) Validated Stability-Indicating Method Validated Stability-Indicating Method Method Validation (ICH Guidelines)->Validated Stability-Indicating Method

Caption: Logical workflow for stability-indicating method development.

Summary of Quantitative Data

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product
0.1 N HCl24 h60 °C< 5%-
0.1 N NaOH24 h60 °C10-15%4-(Benzyloxy)benzoic acid
3% H₂O₂24 hRT20-30%4-(Benzyloxy)benzoic acid
Dry Heat48 h80 °C5-10%Unidentified polar impurities
Photolytic1.2 million lux hours25 °C< 5%-

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment under an inert atmosphere. The primary degradation pathway is oxidation of the aldehyde to the corresponding carboxylic acid. For researchers and drug development professionals, it is imperative to handle and store this compound appropriately to maintain its purity. When developing analytical methods, a forced degradation study should be performed to ensure the method is stability-indicating and capable of separating the parent compound from any potential degradation products. The protocols and information provided in this guide serve as a valuable resource for ensuring the quality and integrity of this compound in a research and development setting.

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery, history, and synthesis of 4-(Benzyloxy)benzaldehyde. This valuable aromatic aldehyde serves as a crucial building block in the synthesis of a wide array of biologically active molecules. This document details the historical context of its synthesis, provides a comparative analysis of various synthetic protocols, and outlines its role in further chemical transformations.

Discovery and Historical Context

The synthesis of this compound is fundamentally rooted in the development of the Williamson ether synthesis by Alexander William Williamson in 1850.[1][2][3] This reaction, which forms an ether from an organohalide and a deprotonated alcohol (alkoxide), became a cornerstone of organic chemistry and proved the structure of ethers.[1][3] While the exact date of the first synthesis of this compound is not precisely documented, its preparation is a classic application of this historic reaction. The synthesis involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a benzyl (B1604629) halide.[4] The first documented reports of this specific transformation appeared in the mid-20th century during broader investigations into ether-modified aromatic aldehydes.[4]

The general synthetic approach leverages the nucleophilic character of the phenoxide ion generated from 4-hydroxybenzaldehyde in the presence of a base. This nucleophile then attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[1][5]

Core Synthesis Methodology: The Williamson Ether Synthesis

The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis. The reaction proceeds via the following generalized steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the benzyl halide in an SN2 reaction.

  • Product Formation: The benzyl group is transferred to the oxygen atom, forming this compound and a salt byproduct.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product r1 4-Hydroxybenzaldehyde p1 Mixing and Heating r1->p1 r2 Benzyl Halide (e.g., Benzyl Bromide) r2->p1 r3 Base (e.g., K2CO3) r3->p1 r4 Solvent (e.g., DMF, Ethanol) r4->p1 w1 Cooling & Precipitation p1->w1 Reaction Completion w2 Filtration w1->w2 w3 Washing w2->w3 w4 Recrystallization/Chromatography w3->w4 prod This compound w4->prod Pure Product

General workflow for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several variations of the Williamson ether synthesis for this compound have been reported in the literature. The choice of base, solvent, and reaction conditions can influence the reaction time, temperature, and overall yield. The following table summarizes quantitative data from various reported experimental protocols.

Reference Base Solvent Temperature (°C) Time (h) Yield (%) Notes
ChemSpider[6]K₂CO₃Dry DMF100374Used 4-nitrobenzyl bromide.
PMC[3]Anhydrous K₂CO₃Ethanol (B145695)Reflux1487.4Reaction performed under nitrogen.
MDPI[7]Not specifiedEthanolReflux4.582For synthesis of a thiosemicarbazone derivative.
BenchChem[5]Anhydrous K₂CO₃AcetoneReflux (~56)4-8Not specifiedProtocol for a fluorinated analogue.
PrepChem[8]KOHDMSO/EthanolRoom Temp.2.572.7Part of a multi-step synthesis.

Detailed Experimental Protocols

Below are detailed methodologies for two common protocols for the synthesis of this compound.

Protocol 1: Synthesis in Ethanol (High Yield)

This protocol is adapted from a procedure reported in a PMC article.[3]

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

  • Reaction: Reflux the mixture for 14 hours under a nitrogen atmosphere.

  • Work-up:

    • Filter the solid potassium carbonate and wash the residue with a large volume of ethyl acetate.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Dissolve the residual mass in 50 ml of diethyl ether (Et₂O).

    • Wash the Et₂O solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide (B78521) solution, and finally with distilled water.

  • Purification:

    • Dry the Et₂O solution with anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield colorless crystals of this compound (7.58 g, 87.4% yield).

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol is based on a method described on ChemSpider Synthetic Pages, adapted for benzyl bromide.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol), benzyl bromide (1.1 equivalents), and potassium carbonate (1.5 equivalents) in dry DMF (20 mL).

  • Reaction: Heat the solution at 100°C for 3 hours with constant stirring.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice water to precipitate the product.

    • Isolate the resulting solid by vacuum filtration.

    • Wash the solid with water (3 x 10 mL).

  • Purification: The product can be further purified by recrystallization from a 1:1 mixture of hexane (B92381) and toluene (B28343) or by column chromatography on silica (B1680970) gel using a hexane/EtOAc mixture as the eluent.

Application in Further Synthesis: The Claisen-Schmidt Condensation

This compound is a valuable intermediate, frequently used in the synthesis of chalcones via the Claisen-Schmidt condensation.[9][10] This reaction involves the base-catalyzed condensation of an aldehyde (with no α-hydrogens) with a ketone.

The following diagram illustrates the workflow for the synthesis of a chalcone (B49325) analog starting from this compound.

G cluster_reactants Reactants for Chalcone Synthesis cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product r1 This compound p1 Claisen-Schmidt Condensation r1->p1 r2 Acetophenone Derivative r2->p1 r3 Base (e.g., NaOH, Piperidine) r3->p1 r4 Solvent (e.g., Ethanol, Methanol) r4->p1 w1 Precipitation/Filtration p1->w1 Reaction Completion w2 Recrystallization w1->w2 prod Chalcone Analog w2->prod Pure Chalcone

References

Methodological & Application

Synthesis of Chalcones Using 4-(Benzyloxy)benzaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chalcones derived from 4-(benzyloxy)benzaldehyde (B125253). Chalcones are a class of organic compounds belonging to the flavonoid family that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The presence of the benzyloxy group offers a versatile scaffold for the development of novel therapeutic agents.

Introduction

Chalcones, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings, are key precursors in the biosynthesis of flavonoids and isoflavonoids. Their straightforward synthesis, typically through the Claisen-Schmidt condensation, makes them attractive targets for medicinal chemistry research. The 1,3-diaryl-2-propen-1-one backbone is a "privileged scaffold" that can be readily modified to optimize biological activity. This document outlines the synthesis of chalcone (B49325) analogs starting from this compound, providing detailed experimental protocols and summarizing key reaction parameters for reproducibility and optimization.

Synthetic Approach: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[1] In this case, this compound is reacted with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or piperidine, to yield the corresponding chalcone derivatives.[2][3]

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Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzaldehyde This compound Chalcone Chalcone Derivative Benzaldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone Substituted Acetophenone Acetophenone->Chalcone Catalyst Base Catalyst (e.g., NaOH, Piperidine) Catalyst->Chalcone Solvent Solvent (e.g., Ethanol (B145695), Methanol) Solvent->Chalcone

Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.

Data Presentation: Synthesis of Chalcone Analogs

The following table summarizes the reaction conditions and yields for the synthesis of various chalcone analogs derived from this compound as reported in the literature. This data provides a comparative overview of the efficiency of different catalytic systems and reaction times.

Acetophenone DerivativeCatalystSolventReaction ConditionsYield (%)Reference
2'-Nitroacetophenone10% aq. NaOHEthanolRoom Temp, overnight75[3]
4-Acetylbenzonitrile10% aq. NaOHEthanolRoom Temp, overnight82[3]
1-(Furan-2-yl)ethanone10% aq. NaOHEthanolRoom Temp, overnight68[3]
1-(5-Bromothiophen-2-yl)ethanone10% aq. NaOHEthanolRoom Temp, overnight79[3]
3-AcetylcoumarinPiperidineMethanolReflux, 6h65[3]
4-Acetyl-2-aminothiazolePiperidineMethanolReflux, 6h71[3]
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanonePiperidineMethanolReflux, 6h58[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of chalcones derived from this compound.

Protocol 1: General Synthesis using Aqueous NaOH in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[4][5]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 2'-nitroacetophenone) (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in an appropriate volume of 95% ethanol with stirring at room temperature.[4]

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.[5]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature overnight. The formation of a precipitate often indicates product formation.[3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[5] Acidify the mixture with dilute HCl to precipitate the crude product.

  • Purification: Filter the crude product using a Büchner funnel and wash with cold distilled water until the washings are neutral.[6] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Purification by Column Chromatography

Column chromatography is employed when recrystallization is ineffective, particularly for complex mixtures.[7]

Procedure:

  • TLC Analysis: Analyze the crude product by TLC to determine the optimal eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Column Preparation: Prepare a silica (B1680970) gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the eluent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure chalcone.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified chalcone.

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Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Reactants Dissolve this compound and Acetophenone in Ethanol Addition Add aq. NaOH dropwise (Ice Bath) Reactants->Addition Stirring Stir at Room Temperature (Overnight) Addition->Stirring Quench Pour into Ice-Water Stirring->Quench Acidify Acidify with dilute HCl Quench->Acidify Filter Filter Crude Product Acidify->Filter Recrystallization Recrystallization (e.g., from Ethanol) Filter->Recrystallization Column Column Chromatography (if necessary) Filter->Column Analysis Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Analysis Column->Analysis

Caption: Experimental workflow for the synthesis and purification of chalcones.

Biological Activities and Signaling Pathways

Chalcone derivatives exhibit a wide array of biological activities, with anticancer and anti-inflammatory effects being particularly prominent.

Anticancer Activity

Chalcones have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] These effects are often mediated by the modulation of key signaling pathways such as PI3K/Akt and MAPK.[1]

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Anticancer_Signaling cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Chalcone Chalcone Derivative PI3K PI3K Chalcone->PI3K inhibits MAPK MAPK Chalcone->MAPK inhibits Apoptosis Induction of Apoptosis Chalcone->Apoptosis induces CellCycle Cell Cycle Arrest Chalcone->CellCycle induces Angiogenesis Inhibition of Angiogenesis Chalcone->Angiogenesis inhibits Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits Akt->CellCycle promotes MAPK->Angiogenesis promotes

Caption: Simplified signaling pathways for the anticancer activity of chalcones.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways like NF-κB and the activation of antioxidant pathways such as Nrf2/HO-1.[2]

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Anti_inflammatory_Signaling cluster_pro_inflammatory Pro-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Chalcone Chalcone Derivative NFkB NF-κB Chalcone->NFkB inhibits Nrf2 Nrf2 Chalcone->Nrf2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces HO1 HO-1 Nrf2->HO1 activates Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Key signaling pathways in the anti-inflammatory action of chalcones.

Conclusion

The synthesis of chalcones from this compound via the Claisen-Schmidt condensation is a versatile and efficient method for generating a library of compounds with potential therapeutic applications. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this privileged scaffold for the identification of novel drug candidates. The elucidation of the signaling pathways involved in their biological activities further underscores the potential of these compounds as targeted therapies for cancer and inflammatory diseases.

References

Application Notes and Protocols for the Aldol Condensation of 4-(Benzyloxy)benzaldehyde with Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chalcones via the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, between 4-(benzyloxy)benzaldehyde (B125253) and various substituted acetophenones. Chalcones are valuable intermediates in medicinal chemistry and drug development due to their wide range of biological activities.

Introduction

The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis. The Claisen-Schmidt condensation is a variation of this reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound.[1] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[2] The resulting α,β-unsaturated ketones, known as chalcones, are precursors to flavonoids and isoflavonoids and are of significant interest for their potential therapeutic applications.[3]

This document outlines detailed experimental protocols for the synthesis of a variety of chalcones derived from this compound, presents quantitative data for these reactions, and provides diagrams of the reaction mechanism and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various chalcones from this compound and different acetophenone (B1666503) derivatives.

Table 1: Reaction of this compound with Various Acetophenones

Acetophenone DerivativeCatalystSolventReaction ConditionsProductYield (%)Melting Point (°C)Reference
2'-Nitroacetophenone10% aq. NaOHEthanol (B145695)Room Temp., overnight(E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one75118-120[4]
4-Acetylbenzonitrile10% aq. NaOHEthanolRoom Temp., overnight(E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile85162-164[4]
1-(Furan-2-yl)ethanone10% aq. NaOHEthanolRoom Temp., overnight(E)-1-(furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one6888-90[4]
1-(5-Bromothiophen-2-yl)ethanone10% aq. NaOHEthanolRoom Temp., overnight(E)-1-(5-bromothiophen-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one72148-150[4]
3-AcetylcoumarinPiperidine (B6355638)MethanolReflux, 6 h3-(3-(4-(Benzyloxy)phenyl)acryloyl)-2H-chromen-2-one65198-200[4]
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanonePiperidineMethanolReflux, 6 h(E)-3-(4-(benzyloxy)phenyl)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-one58152-154[4]

Experimental Protocols

The following are generalized protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Protocol 1: Base-Catalyzed Condensation using NaOH

This protocol is a classical approach for the synthesis of chalcones.[4]

Materials:

  • This compound

  • Substituted Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected substituted acetophenone in a suitable amount of 95% ethanol with stirring.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of 10% NaOH to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[6]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[2]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone (B49325).[7]

  • Drying and Characterization: Dry the purified product under vacuum and characterize using appropriate analytical techniques (e.g., NMR, IR, and melting point determination).

Protocol 2: Base-Catalyzed Condensation using Piperidine

This protocol is an alternative method that employs a milder base and reflux conditions.[4]

Materials:

  • This compound

  • Substituted Acetophenone

  • Methanol

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected substituted acetophenone in methanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified as described in Protocol 1.

Visualizations

Reaction Scheme and Mechanism

The following diagrams illustrate the general reaction scheme for the aldol condensation and the mechanism of the base-catalyzed Claisen-Schmidt condensation.

Reaction_Scheme cluster_product Product benzaldehyde This compound chalcone Chalcone Derivative benzaldehyde->chalcone acetophenone Substituted Acetophenone acetophenone->chalcone catalyst + Base Catalyst (e.g., NaOH) solvent Solvent (e.g., Ethanol)

Caption: General reaction scheme for chalcone synthesis.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Acetophenone + OH- B Enolate Ion + H2O A->B Deprotonation C Enolate + this compound D Alkoxide Intermediate C->D C-C bond formation E Alkoxide + H2O F Aldol Adduct + OH- E->F G Aldol Adduct + OH- H Chalcone + H2O + OH- G->H Elimination

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and characterization of chalcones.

Experimental_Workflow start Start reactants Dissolve Reactants in Solvent start->reactants catalyst Add Base Catalyst reactants->catalyst reaction Stir at RT or Reflux catalyst->reaction workup Pour into Ice/Water & Acidify reaction->workup filtration Vacuum Filtration workup->filtration crude_product Crude Chalcone filtration->crude_product purification Recrystallization crude_product->purification pure_product Pure Chalcone purification->pure_product characterization Characterization (NMR, IR, MP) pure_product->characterization end End characterization->end

Caption: Experimental workflow for chalcone synthesis.

References

Application Notes and Protocols for the Wittig Reaction of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. This reaction, which was awarded the Nobel Prize in Chemistry to Georg Wittig in 1979, involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. A key advantage of the Wittig reaction is the predictable location of the newly formed double bond, which replaces the carbonyl group. This application note provides a detailed protocol for the Wittig reaction of 4-(benzyloxy)benzaldehyde (B125253) with benzyltriphenylphosphonium (B107652) chloride to synthesize 4-benzyloxystilbene, a valuable intermediate in medicinal chemistry and materials science.

The reaction with a non-stabilized ylide, such as the one generated from benzyltriphenylphosphonium chloride, typically yields a mixture of (Z)- and (E)-isomers of the stilbene (B7821643) product. The less sterically hindered and thermodynamically more stable (E)-isomer is often the desired product and can be obtained in higher yields through subsequent isomerization.

Reaction Scheme

The overall reaction scheme for the Wittig reaction of this compound is depicted below:

Step 1: Ylide Formation

Benzyltriphenylphosphonium chloride is deprotonated by a strong base to form the corresponding phosphorus ylide.

Step 2: Wittig Reaction

The phosphorus ylide reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield 4-benzyloxystilbene and triphenylphosphine (B44618) oxide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Wittig reaction of this compound based on established protocols for similar aromatic aldehydes.

ParameterProtocol A: Strong Base (n-BuLi)Protocol B: Phase-Transfer Catalysis (NaOH)
Phosphonium Salt Benzyltriphenylphosphonium chlorideBenzyltriphenylphosphonium chloride
Aldehyde This compoundThis compound
Base n-Butyllithium (n-BuLi)50% Aqueous Sodium Hydroxide (B78521) (NaOH)
Molar Ratio (Aldehyde:Salt:Base) 1.0 : 1.1 : 1.051.0 : 1.2 : 5-10
Solvent Anhydrous Tetrahydrofuran (THF)Dichloromethane (B109758) (DCM)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours1-4 hours
Typical Yield 70-90% (mixture of isomers)60-80% (mixture of isomers)

Experimental Protocols

Two primary protocols are presented for the Wittig reaction of this compound. Protocol A utilizes a strong, non-nucleophilic base in anhydrous conditions, which can lead to higher yields. Protocol B employs a milder, more convenient phase-transfer catalysis system.

Protocol A: Strong Base (n-Butyllithium) in Anhydrous Solvent

This protocol is recommended for achieving high yields and is performed under an inert atmosphere.

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-benzyloxystilbene.

Protocol B: Phase-Transfer Catalysis (NaOH)

This protocol offers a simpler experimental setup and avoids the use of pyrophoric reagents.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

    • Add dichloromethane and stir the mixture vigorously to dissolve the solids.

  • Reaction:

    • Slowly add a 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

    • Continue to stir vigorously at room temperature for 1-4 hours. The reaction mixture will typically become colored.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 4-benzyloxystilbene.

Visualizations

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_purification Work-up & Purification Phosphonium_Salt Benzyltriphenylphosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (n-BuLi or NaOH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Product 4-Benzyloxystilbene (Z/E Mixture) Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Crude_Product Crude Product Product->Crude_Product Byproduct->Crude_Product Purified_Product Purified 4-Benzyloxystilbene Crude_Product->Purified_Product Column Chromatography

Caption: Experimental workflow for the Wittig reaction of this compound.

Mechanism of the Wittig Reaction

Wittig_Mechanism Ylide Phosphorus Ylide (Nucleophile) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Nucleophilic Attack Aldehyde This compound (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Alkene 4-Benzyloxystilbene Oxaphosphetane->Alkene Fragmentation Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Simplified mechanism of the Wittig reaction.

Application Notes and Protocols: 4-(Benzyloxy)benzaldehyde as a Protecting Group for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the benzyl (B1604629) group, via reagents like 4-(benzyloxy)benzaldehyde's reactive precursor benzyl bromide, as a protecting group for phenols. This strategy is crucial in multi-step organic synthesis, particularly in drug development, where selective modification of complex molecules is required.

Introduction

The protection of phenolic hydroxyl groups is a common requirement in organic synthesis to prevent unwanted side reactions. The benzyl ether is a robust and widely used protecting group for phenols due to its stability under a variety of reaction conditions, including acidic and basic environments. It is readily introduced and can be selectively removed under relatively mild conditions. This compound itself is a stable compound; its utility in the context of this topic is as a representative structure of a benzylated phenol (B47542). The protection of a phenol is typically achieved using a benzyl halide, such as benzyl bromide, in the presence of a base.

Key Applications

  • Multi-step synthesis of complex molecules: Protecting phenolic hydroxyl groups allows for chemical transformations on other parts of the molecule without affecting the phenol.

  • Drug development: In the synthesis of pharmaceutical compounds, protecting groups are essential for building complex molecular architectures.

  • Natural product synthesis: Many natural products contain phenolic moieties, and their total synthesis often relies on effective protection-deprotection strategies.

Data Presentation

Table 1: Regioselective Protection of 3,4-Dihydroxybenzaldehyde[1][2]
Protecting Group ReagentProductYield (%)Melting Point (°C)
Benzyl chloride4-Benzyloxy-3-hydroxybenzaldehyde71118-120
p-Methoxybenzyl chloride3-Hydroxy-4-(p-methoxybenzyloxy)benzaldehyde75125-127
o-Nitrobenzyl bromide3-Hydroxy-4-(o-nitrobenzyloxy)benzaldehyde67Not Reported

Note: The table demonstrates the utility of benzyl-type protecting groups, which follows the same reaction principle.

Experimental Protocols

Protocol 1: Protection of a Phenol (General Procedure)

This protocol describes the formation of a benzyl ether from a phenol using benzyl bromide.

Materials:

  • Phenolic substrate (e.g., 4-hydroxybenzaldehyde)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (B145695)

  • Ethyl acetate (B1210297) (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Nitrogen gas atmosphere

Procedure: [1]

  • Under a nitrogen gas atmosphere, combine the phenolic substrate (1.0 eq), benzyl bromide (1.0-1.2 eq), and anhydrous potassium carbonate (3.5 eq) in ethanol.

  • Reflux the reaction mixture for 14 hours.

  • After cooling, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the ether solution with two portions of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Deprotection of a Benzyl-Protected Phenol via Hydrogenolysis

This is a common and clean method for the deprotection of benzyl ethers.[2][3]

Materials:

  • Benzyl-protected phenol

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected phenol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitoring by TLC).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

Protocol 3: Oxidative Deprotection using DDQ

This method is useful when hydrogenolysis is not compatible with other functional groups in the molecule.[2][4]

Materials:

  • Benzyl-protected phenol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [4]

  • Dissolve the benzyl-protected phenol in a mixture of CH₂Cl₂ and water (e.g., 17:1 v/v).

  • Cool the solution to 0 °C and add DDQ (2.3 equivalents).

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, dilute the reaction with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic phase, wash it with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Protection_Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide ProtectedPhenol Protected Phenol (Ar-OBn) Phenoxide->ProtectedPhenol SN2 Attack BenzylBromide Benzyl Bromide (BnBr) BenzylBromide->ProtectedPhenol Byproduct H-Base⁺ + Br⁻

Caption: Williamson ether synthesis for phenol protection.

Deprotection_Workflow start Start: Protected Phenol (Ar-OBn) method_choice Choose Deprotection Method start->method_choice hydrogenolysis Method 1: Catalytic Hydrogenolysis method_choice->hydrogenolysis Sensitive to Oxidation oxidative Method 2: Oxidative Cleavage method_choice->oxidative Contains Reducible Groups h2_reagents Add H₂, Pd/C in Solvent (e.g., MeOH) hydrogenolysis->h2_reagents ddq_reagents Add DDQ in CH₂Cl₂/H₂O oxidative->ddq_reagents h2_workup Filter Catalyst, Evaporate Solvent h2_reagents->h2_workup ddq_workup Quench, Extract, Purify ddq_reagents->ddq_workup end End: Deprotected Phenol (Ar-OH) h2_workup->end ddq_workup->end

Caption: Decision workflow for deprotecting benzyl ethers.

References

Application Notes and Protocols: 4-(Benzyloxy)benzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Benzyloxy)benzaldehyde (B125253) is a versatile and commercially available aromatic aldehyde that serves as a crucial starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its benzyloxy group offers a strategic point for modification and can influence the lipophilicity and biological activity of the final products. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from this compound, including chalcones, pyrimidines, benzimidazoles, pyrazolines, and isoxazoles. These compounds have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.

The protocols outlined herein are based on established synthetic methodologies, including the Claisen-Schmidt condensation, Biginelli reaction, and Phillips-Ladenburg condensation, providing researchers with a practical guide for the preparation and exploration of novel drug candidates. Quantitative biological activity data for representative compounds are summarized in structured tables to facilitate comparison and guide structure-activity relationship (SAR) studies. Furthermore, diagrams of a key signaling pathway and a general experimental workflow are provided to visualize the mechanism of action and the synthetic process.

I. Synthesis of Bioactive Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are key intermediates in flavonoid biosynthesis and are known for their broad spectrum of biological activities. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

This protocol details the base-catalyzed condensation of this compound with an appropriate acetophenone (B1666503).

Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and the selected substituted acetophenone (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH (10%) or KOH dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into crushed ice with stirring.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data: Anticancer Activity of Chalcone Derivatives
Compound IDAcetophenone DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone 1 4-methoxyacetophenoneMCF-7 (Breast)3.44 ± 0.19[1]
Chalcone 2 4-methoxyacetophenoneHepG2 (Liver)4.64 ± 0.23[1]
Chalcone 3 4-methoxyacetophenoneHCT116 (Colon)6.31 ± 0.27[1]
Chalcone 4 2,2′-furoyloxy-4-methoxyacetophenoneHL-60 (Leukemia)4.9 ± 1.3[1]
Chalcone 5 Thiophene-2-yl methyl ketoneT-47D (Breast)56.90% inhibition[1]

II. Synthesis of Bioactive Pyrimidines

Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs. They can be synthesized from chalcones derived from this compound.

Experimental Protocol: Synthesis of 2-Aminopyrimidines from Chalcones

This protocol describes the synthesis of 2-aminopyrimidine (B69317) derivatives through the condensation of a this compound-derived chalcone with guanidine (B92328).[2]

Materials and Reagents:

  • Substituted Chalcone (derived from this compound) (0.01 mol)

  • Guanidine Hydrochloride (0.01 mol)

  • Ethanolic Potassium Hydroxide (KOH) solution

  • Ethanol

  • Acetic Acid

  • Distilled Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol.

  • Add an ethanolic KOH solution to the mixture.

  • Heat the reaction mixture to reflux for 10-22 hours.[3][4]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with acetic acid to precipitate the pyrimidine derivative.[4]

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
Compound IDChalcone PrecursorCancer Cell LineIC50 (µM)Reference
Pyrimidine 1 Chalcone with 4-fluorophenyl groupM. tuberculosis-[3]
Pyrimidine 2 Pyrazolo[1,5-a]pyrimidine-chalcone hybridMDA-MB-231 (Breast)2.6[5]
Pyrimidine 3 Furo[2,3-d]pyrimidine-chalcone hybrid (5d)NCI 59 cell line panel2.41 (GI50)[6]
Pyrimidine 4 Furo[2,3-d]pyrimidine-chalcone hybrid (5e)NCI 59 cell line panel1.23 (GI50)[6]
Pyrimidine 5 Pyrimidine derivative 2dA549 (Lung)Strong cytotoxicity at 50 µM[7][8]

III. Synthesis of Bioactive Benzimidazoles

Benzimidazole (B57391) derivatives possess a wide range of biological activities. They can be synthesized via the condensation of this compound with o-phenylenediamine (B120857).

Experimental Protocol: Phillips-Ladenburg Benzimidazole Synthesis

This protocol outlines the synthesis of 2-substituted benzimidazoles from this compound and o-phenylenediamine.[9]

Materials and Reagents:

  • This compound

  • o-Phenylenediamine

  • 4N Hydrochloric Acid (HCl) or other catalysts like p-Toluenesulfonic acid

  • Water

  • Base for neutralization (e.g., sodium bicarbonate solution)

Procedure:

  • Combine equimolar amounts of this compound and o-phenylenediamine in a reaction vessel.

  • Add a catalytic amount of 4N HCl or another suitable acid catalyst.[9]

  • Heat the mixture to facilitate condensation and cyclization. The reaction can also be performed under solvent-free grinding conditions or using microwave irradiation to enhance the reaction rate.[10][11]

  • Monitor the reaction for completion using TLC.

  • After cooling, add water to the reaction mixture.

  • Neutralize with a suitable base to precipitate the crude benzimidazole derivative.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Reference
Benzimidazole 1 S. aureus15.62[12]
Benzimidazole 2 S. epidermidis7.81[12]
Benzimidazole 3 M. leutus<7.81[12]
Benzimidazole 4 E. coli<7.81[12]
Benzimidazole 5 A. fumigates7.81[12]

IV. Synthesis of Other Bioactive Heterocycles

Chalcones derived from this compound are excellent precursors for the synthesis of other five-membered heterocyclic rings like pyrazolines and isoxazoles.

Experimental Protocol: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol describes the cyclization of a chalcone with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline ring.[10]

Materials and Reagents:

  • Substituted Chalcone (derived from this compound) (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (B124118) (1-1.25 mmol)

  • Ethanol or 1,4-Dioxane (10-20 mL)

  • Glacial Acetic Acid (catalyst)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane.[10]

  • Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[10]

  • Add a few drops of glacial acetic acid as a catalyst.[10]

  • Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[10]

  • Monitor the reaction progress using TLC.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.[10]

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from ethanol.[10]

Experimental Protocol: Synthesis of Isoxazole (B147169) Derivatives from Chalcones

This protocol details the synthesis of isoxazole derivatives by the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride.

Materials and Reagents:

  • Substituted Chalcone (derived from this compound)

  • Hydroxylamine Hydrochloride

  • Sodium Acetate (B1210297) or a base (e.g., NaOH)

  • Ethanol

Procedure:

  • Dissolve the chalcone in ethanol.

  • Add hydroxylamine hydrochloride and a base like sodium acetate or sodium hydroxide.

  • Reflux the mixture for an appropriate time (typically a few hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated isoxazole derivative by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

V. Signaling Pathway and Experimental Workflow

Signaling Pathway

Certain chalcone derivatives have been shown to exhibit anticancer activity by inhibiting the protein-protein interaction (PPI) between the transcription factor ELF3 and its coactivator MED23. This inhibition leads to the downregulation of HER2 (Human Epidermal Growth Factor Receptor 2) gene transcription, subsequently attenuating HER2-mediated oncogenic signaling cascades.[13][14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2_Receptor HER2 Receptor PI3K PI3K HER2_Receptor->PI3K Dimerization & Autophosphorylation RAS RAS HER2_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival ELF3 ELF3 HER2_Gene HER2 Gene ELF3->HER2_Gene Binds to promoter MED23 MED23 MED23->ELF3 Coactivator HER2_Gene->HER2_Receptor Transcription & Translation Chalcone_Derivative Bioactive Chalcone Derivative Chalcone_Derivative->ELF3 Inhibits PPI Chalcone_Derivative->MED23

Caption: Inhibition of ELF3-MED23 interaction by bioactive chalcones, leading to downregulation of HER2 signaling.

Experimental Workflow

The general workflow for the synthesis and evaluation of bioactive heterocyclic compounds from this compound is depicted below.

G cluster_Heterocycles Heterocycle Synthesis Start This compound Chalcone_Synth Claisen-Schmidt Condensation Start->Chalcone_Synth Benzimidazole_Synth Phillips-Ladenburg Condensation with o-phenylenediamine Start->Benzimidazole_Synth Chalcone Chalcone Intermediate Chalcone_Synth->Chalcone Pyrimidine_Synth Reaction with Guanidine Chalcone->Pyrimidine_Synth Pyrazoline_Synth Reaction with Hydrazine Chalcone->Pyrazoline_Synth Isoxazole_Synth Reaction with Hydroxylamine Chalcone->Isoxazole_Synth Pyrimidine Pyrimidine Derivative Pyrimidine_Synth->Pyrimidine Pyrazoline Pyrazoline Derivative Pyrazoline_Synth->Pyrazoline Isoxazole Isoxazole Derivative Isoxazole_Synth->Isoxazole Benzimidazole Benzimidazole Derivative Benzimidazole_Synth->Benzimidazole Purification Purification & Characterization (NMR, MS, etc.) Benzimidazole->Purification Pyrimidine->Purification Pyrazoline->Purification Isoxazole->Purification Bio_Eval Biological Evaluation (Anticancer, Antimicrobial, etc.) Purification->Bio_Eval

Caption: General workflow for synthesis and evaluation of bioactive heterocycles from this compound.

References

Application Notes and Protocols: Medicinal Chemistry Applications of 4-(Benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-(benzyloxy)benzaldehyde (B125253) and its derivatives. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and visual diagrams are included to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Applications

Derivatives of this compound have emerged as a significant scaffold in the development of novel anticancer agents. Their therapeutic potential stems from their ability to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as aldehyde dehydrogenase 1A3 (ALDH1A3).

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. Certain this compound derivatives have been identified as potent and selective inhibitors of this enzyme.

Table 1: Inhibitory Activity of this compound Derivatives against ALDH Isoforms

Compound IDStructureTargetIC50 (µM)Reference
ABMM-154-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A30.23 ± 0.05[1][2]
ABMM-164-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehydeALDH1A31.29 ± 0.10[1][2]
Cytotoxicity Against Cancer Cell Lines

Various derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, particularly the human promyelocytic leukemia cell line (HL-60). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3][4]

Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundSubstituent on Benzyloxy RingActivity at 1-10 µM
17 HSignificant
26 4-MethoxySignificant
27 5-MethoxySignificant
28 5-ChloroSignificant
29 3-MethoxyMost Potent
30 2-ChloroSignificant
31 4-ChloroSignificant

Source: Adapted from Lin et al., Bioorg Med Chem., 2005.[3][4]

Antimicrobial Applications

Chalcone (B49325) derivatives synthesized from this compound have shown promising activity against a range of bacterial strains. The α,β-unsaturated ketone moiety in chalcones is a key structural feature for their antimicrobial effects.[5]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Chalcone Derivatives

CompoundTest OrganismMIC (µg/mL)
Chalcone Derivative 1Staphylococcus aureus62.5
Chalcone Derivative 1Bacillus subtilis125
Chalcone Derivative 2Escherichia coli250
Chalcone Derivative 2Pseudomonas aeruginosa125
Chalcone Derivative 3Staphylococcus aureus125
Chalcone Derivative 3Bacillus subtilis62.5

Note: The specific structures of the chalcone derivatives vary in the cited literature. The table represents a summary of reported activities.[6]

Experimental Protocols

Synthesis Protocols

This protocol describes a general method for the O-alkylation of a phenolic starting material to yield benzyloxybenzaldehyde derivatives.[7]

Materials:

  • Phenolic starting material (e.g., 4-hydroxybenzaldehyde) (1.0 eq.)

  • Substituted benzyl (B1604629) halide (e.g., benzyl bromide) (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the phenolic starting material and potassium carbonate in DMF.

  • Add the corresponding benzyl halide to the mixture.

  • Stir the reaction mixture overnight at 70°C.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Reduce the volume of DMF by evaporation under vacuum.

  • Add water to the concentrated solution to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[8]

This protocol outlines the synthesis of chalcones from this compound and an appropriate acetophenone (B1666503).[9]

Materials:

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask with stirring.

  • Slowly add a solution of potassium hydroxide in ethanol to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Biological Assay Protocols

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of synthesized compounds on adherent cancer cell lines.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Synthesized compound dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the compounds and incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[12][13]

This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A3 by monitoring the production of NADH.[7][14]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂)

  • NAD⁺ solution

  • Aldehyde substrate (e.g., retinaldehyde)

  • Test compound dissolved in DMSO

  • 384-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the test compound, positive control (a known ALDH1A3 inhibitor), or negative control (DMSO) to the appropriate wells. Add a pre-mixed solution of the ALDH1A3 enzyme and NAD⁺ to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately measure the increase in NADH fluorescence kinetically for 10-15 minutes.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

G General Synthetic Workflow for this compound Derivatives cluster_williamson Williamson Ether Synthesis cluster_claisen_schmidt Claisen-Schmidt Condensation start_williamson 4-Hydroxybenzaldehyde reagent_williamson Benzyl Halide, K2CO3, DMF start_williamson->reagent_williamson product_williamson This compound reagent_williamson->product_williamson start_claisen This compound reagent_claisen Acetophenone Derivative, Base (e.g., KOH) start_claisen->reagent_claisen product_claisen Chalcone Derivative reagent_claisen->product_claisen

Caption: Synthetic routes to this compound derivatives.

G ALDH1A3 Inhibition and Apoptosis Induction Pathway inhibitor This compound Derivative aldh1a3 ALDH1A3 inhibitor->aldh1a3 Inhibition mitochondria Mitochondria inhibitor->mitochondria Induces Stress retinoic_acid Retinoic Acid aldh1a3->retinoic_acid retinal Retinal retinal->aldh1a3 Oxidation csc Cancer Stem Cell Survival & Proliferation retinoic_acid->csc Promotes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Mechanism of action for anticancer this compound derivatives.

G Experimental Workflow for IC50 Determination (MTT Assay) start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

The Role of 4-(Benzyloxy)benzaldehyde in the Synthesis of Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Benzyloxy)benzaldehyde (B125253) has emerged as a versatile and crucial starting material in the synthesis of a variety of compounds with promising anticancer activities. Its benzyloxy group provides a strategic handle for modifications and can influence the lipophilicity and pharmacokinetic properties of the final compounds, while the reactive aldehyde functionality allows for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from this compound, focusing on chalcones and Schiff bases. It also summarizes their biological activities and explores their mechanisms of action.

I. Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds synthesized from this compound that exhibit significant anticancer properties. The most common synthetic route is the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(Substituted-phenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone (B1666503).

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Ethanol (B145695)

  • Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 50 mL of ethanol with stirring.

  • Slowly add a solution of 20 mmol of potassium hydroxide in 20 mL of ethanol to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.

  • Acidify the mixture with a 10% HCl solution until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate with cold distilled water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[1]

Experimental Workflow:

G Chalcone Chalcone Derivative ROS Increased ROS Production Chalcone->ROS Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_synthesis Schiff Base Synthesis A Dissolve this compound and Aniline Derivative in Ethanol B Add Catalytic Acetic Acid A->B C Reflux (4-6h) B->C D Cool to Room Temperature C->D E Filter Precipitate or Evaporate Solvent D->E F Recrystallize from Ethanol E->F G Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RetinoicAcid Retinoic Acid ALDH1A3->RetinoicAcid RAR Retinoic Acid Receptor (RAR) RetinoicAcid->RAR GeneExpression Gene Expression (Proliferation, Differentiation) RAR->GeneExpression Inhibitor Benzyloxybenzaldehyde Derivative (Inhibitor) Inhibitor->ALDH1A3

References

Application of 4-(Benzyloxy)benzaldehyde in fragrance and flavor industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-(Benzyloxy)benzaldehyde

Abstract: This document provides detailed application notes and experimental protocols for this compound, a versatile aromatic aldehyde. It covers its physicochemical properties, olfactory profile, applications as a synthetic intermediate, and relevant safety information. Detailed protocols for its synthesis, analytical quality control, and sensory evaluation are provided for researchers and industry professionals.

Application Notes

Overview and Chemical Identity

This compound (CAS No: 4397-53-9) is an aromatic organic compound characterized by a benzaldehyde (B42025) structure with a benzyloxy group at the para (4) position.[1][2] It appears as a creamish to yellow crystalline powder and is also known by its synonyms, including 4-(Phenylmethoxy)benzaldehyde and p-(Benzyloxy)benzaldehyde.[2][3][4] While it possesses a pleasant, sweet, and floral aromatic profile, its primary documented application is not as a direct fragrance or flavor ingredient but as a key intermediate in organic synthesis.[1][2][5]

Olfactory and Flavor Profile

This compound is described as having a sweet, floral odor.[2] However, its direct application in commercial fragrance and flavor formulations is not well-established. Some sources explicitly state it is "not for fragrance use" and "not for flavor use".[5] Furthermore, it does not have a FEMA (Flavor and Extract Manufacturers Association) number, which suggests it is not generally recognized as safe (GRAS) for use as a flavoring agent in the United States.[6][7] Its pleasant aroma makes it a subject of interest, but its principal value lies in its role as a precursor to other molecules.

Applications in Synthesis

The most significant application of this compound is as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its aldehyde functional group and stable benzyloxy protecting group make it a valuable building block for creating more complex molecules. It has been specifically cited in the synthesis of estrogen receptor β-selective ligands and other complex organic compounds, highlighting its importance in medicinal chemistry and drug development research.[8][9]

Stability, Storage, and Handling

This compound is stable under normal temperatures and pressures but is noted to be air-sensitive.[2] For long-term stability, it should be stored in a cool, dark place, sealed in a dry environment, preferably under an inert atmosphere.[2][9] It is incompatible with strong oxidizing and reducing agents.[2] Standard laboratory precautions, including the use of eye shields and gloves, are recommended during handling.

Safety and Regulatory Status

Toxicological data on this compound is limited, though it is generally considered to have low acute toxicity.[2] However, it may cause skin, eye, and respiratory irritation, as indicated by GHS hazard statements.[2][9] The compound does not have a specific standard listed by the International Fragrance Association (IFRA), which governs the safe use of fragrance ingredients.[10][11] This lack of specific regulation aligns with its primary use as a chemical intermediate rather than a direct-to-consumer fragrance component.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 4397-53-9[1][4]
Molecular Formula C₁₄H₁₂O₂[1][4]
Molecular Weight 212.24 g/mol [9]
Appearance Creamish to yellow crystalline powder[2][9]
Melting Point 71-74 °C[9]
Boiling Point 197-199 °C (at 11 mmHg)[9]
Solubility Insoluble in water[2][6]
Purity (Typical) ≥ 97% (GC)[1][8]
Table 2: Regulatory and Safety Identifiers
IdentifierValueReference(s)
EC Number 224-527-2[4]
GHS Signal Word Warning[9]
GHS Hazard Statements H315, H319, H335[9]
Hazard Class IRRITANT[9]
WGK (Germany) 3[9]
TSCA Yes[9]

Experimental Protocols

Protocol for Synthesis via Williamson Etherification

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide.[12]

Materials:

  • 4-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (B145695) (anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (~3.5 eq), and anhydrous ethanol.

  • Add benzyl bromide (~1.03 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 14 hours.[12]

  • After cooling to room temperature, filter the mixture to remove the solid potassium carbonate, washing the residue with ethyl acetate.[12]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash sequentially with 5% NaOH solution, distilled water, and finally with a saturated NaCl solution.[12]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure this compound as colorless or off-white crystals.[12]

Protocol for Quality Control via GC-MS

This protocol outlines a general method for assessing the purity and confirming the identity of synthesized this compound.

Instrumentation & Consumables:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

  • Helium (carrier gas).

  • Sample vials, autosampler (if available).

  • Solvent (e.g., Ethyl Acetate or Dichloromethane, HPLC grade).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen solvent.

  • GC-MS Method Setup:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis: Inject the sample and acquire the data.

  • Data Interpretation:

    • Purity: Determine the purity by calculating the peak area percentage from the total ion chromatogram (TIC). The main peak should correspond to this compound.

    • Identity Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., from a spectral library like NIST). The fragmentation pattern should match, with characteristic ions for the compound.

Protocol for Sensory Evaluation (General Method)

This protocol describes a standard methodology for the sensory evaluation of an aromatic chemical by a trained panel.

Materials:

  • Odor-free smelling strips (blotters).

  • Sample of this compound, diluted to 10% in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

  • Reference standards (if applicable).

  • Odor-neutral evaluation room.

Procedure:

  • Preparation: Dip the smelling strips into the diluted sample solution to a depth of approximately 1 cm. Allow the solvent to evaporate for 30-60 seconds.

  • Initial Evaluation (Top Note): Present the strips to the panelists. Panelists should assess the initial odor character, intensity, and any immediate impressions. Descriptions are recorded.

  • Evaluation Over Time (Dry Down): Place the smelling strips on a labeled rack. Panelists re-evaluate the strips at set time intervals (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

  • Data Recording: At each interval, panelists record detailed descriptions of the odor profile, noting how the character changes over time. They also assess the tenacity (longevity) of the scent on the strip.

  • Analysis: Compile the descriptions from all panelists to create a comprehensive olfactory profile of the material, including its main characteristics, nuances, and performance over time.

Visualizations

Synthesis_Workflow cluster_reagents Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification r1 4-Hydroxybenzaldehyde p1 Combine and Reflux (14 hours) r1->p1 r2 Benzyl Bromide r2->p1 r3 K2CO3 in Ethanol r3->p1 p2 Cool and Filter p1->p2 p3 Solvent Evaporation p2->p3 p4 Liquid-Liquid Extraction (Et2O, NaOH, H2O, Brine) p3->p4 p5 Drying (MgSO4) p4->p5 pur1 Final Evaporation p5->pur1 pur2 Recrystallization (from Ethanol) pur1->pur2 final_product Pure this compound pur2->final_product QC_Workflow cluster_analysis Data Analysis start Synthesized Sample prep Prepare Dilute Solution (e.g., 1 mg/mL in EtOAc) start->prep gcms Inject into GC-MS prep->gcms analysis1 Identity Confirmation (Mass Spectrum vs. Library) gcms->analysis1 analysis2 Purity Assessment (Peak Area % in TIC) gcms->analysis2 decision Meets Specification? analysis1->decision analysis2->decision pass Pass decision->pass Yes fail Fail (Repurify or Reject) decision->fail No Logical_Relationship cluster_use Potential Applications main This compound intermediate Synthetic Intermediate (Primary Use) main->intermediate Well-documented fragrance Direct Fragrance Component (Limited Evidence) main->fragrance Contested / Not established pharma Pharmaceuticals intermediate->pharma fine_chem Fine Chemicals intermediate->fine_chem perfume Perfumery fragrance->perfume

References

Application Notes and Protocols: Synthesis of 4-(benzyloxy)benzaldehyde-4-methyl-3-thiosemicarbazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 4-(benzyloxy)benzaldehyde-4-methyl-3-thiosemicarbazone. This compound belongs to the thiosemicarbazone class, which is of significant interest in medicinal chemistry and materials science due to its chelating properties and wide range of biological activities, including potential antiviral, antitumor, antibacterial, and antifungal applications[1][2][3]. The following protocol is based on established laboratory procedures and includes detailed methodologies, characterization data, and a visual workflow to ensure reproducibility for research and drug development purposes.

Experimental Protocol

This protocol details the synthesis of this compound-4-methyl-3-thiosemicarbazone (BBMTSC) via the condensation reaction of This compound (B125253) and 4-methyl-3-thiosemicarbazide[1].

Materials and Reagents

  • This compound (MW: 212.24 g/mol )[1]

  • 4-Methyl-3-thiosemicarbazide (MW: 105.16 g/mol )[1][4]

  • Ethanol (B145695) (Analytical Grade)[1]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Synthesis Procedure

  • Preparation of Reactant Solution: In a round-bottom flask, prepare an ethanolic solution of this compound (2.122 g, ~0.01 mol) and 4-methyl-3-thiosemicarbazide (1.052 g, ~0.01 mol)[1].

  • Reaction Condition: The mixture is heated under reflux for approximately 4 hours and 30 minutes with continuous stirring[1].

  • Product Formation: As the reaction proceeds, the thiosemicarbazone product is formed.

  • Isolation: After the reflux period, the reaction mixture is cooled to room temperature, which may induce precipitation of the product[1][5].

  • Purification: The solid product is collected by filtration. To ensure high purity, the collected solid should be washed with cold ethanol and dried in vacuo[5]. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate[6].

Data Presentation: Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound-4-methyl-3-thiosemicarbazone is confirmed through various analytical techniques. The data presented below is compiled from the characterization of the synthesized compound[1][2].

Table 1: Summary of Physicochemical Properties

Property Value Reference
Molecular Formula C₁₆H₁₇N₃SO [1]
Molecular Weight (Calculated) 299.00 g/mol [1]
Molecular Weight (Experimental, MS) 300.12 m/z [1]

| Appearance | White to almost white crystalline powder |[7] |

Table 2: Elemental Analysis Data

Element Calculated (%) Experimental (%) Reference
Carbon (C) 64.21 64.39 [1]
Hydrogen (H) 5.68 5.69 [1]
Nitrogen (N) 14.04 13.70 [1]

| Sulfur (S) | 10.70 | 10.43 |[1] |

Table 3: ¹H NMR Spectral Data (Solvent: DMSO-d₆, Standard: TMS)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Reference
11.31 Singlet (s) 1H N-NH [1][2]
8.40 Singlet (s) 1H SC-NH [1][2]
7.99 Singlet (s) 1H HC=N [1][2]
7.74 - 7.04 Multiplet (m) 9H Ar-H [1][2]
5.15 Singlet (s) 2H O-CH₂ [1][2]

| 3.00 | Doublet (d) | 3H | CH₃ |[1][2] |

Mandatory Visualizations

Experimental Workflow Diagram

The synthesis process is outlined in the following workflow diagram, illustrating the key steps from reactants to the final, characterized product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Characterization reactant1 This compound solvent Dissolve in Ethanol reactant1->solvent reactant2 4-Methyl-3-thiosemicarbazide reactant2->solvent reflux Reflux for 4.5 hours solvent->reflux product This compound- 4-methyl-3-thiosemicarbazone reflux->product characterization Characterization: - Elemental Analysis - Mass Spectrometry - ¹H NMR product->characterization

Figure 1: Experimental workflow for the synthesis of this compound-4-methyl-3-thiosemicarbazone.

Potential Application Pathway

Thiosemicarbazones are known for their ability to chelate metal ions and interfere with biological processes. This diagram illustrates a conceptual pathway for their potential therapeutic action.

BiologicalActivity compound Thiosemicarbazone (e.g., BBMTSC) chelation Metal Ion Chelation (e.g., Fe, Cu, Cd) compound->chelation enzyme_inhibition Enzyme Inhibition (e.g., Ribonucleotide Reductase) chelation->enzyme_inhibition ros Generation of Reactive Oxygen Species (ROS) chelation->ros downstream Disruption of Cellular Processes (DNA Synthesis, Proliferation) enzyme_inhibition->downstream ros->downstream outcome Therapeutic Effect (e.g., Antitumor, Antimicrobial) downstream->outcome

Figure 2: Conceptual pathway of the biological activity of thiosemicarbazones.

References

Application Note: O-Alkylation of 4-Hydroxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The O-alkylation of 4-hydroxybenzaldehyde (B117250) is a fundamental and widely utilized transformation in organic synthesis, yielding 4-alkoxybenzaldehydes. These products are valuable intermediates in the pharmaceutical, fragrance, and materials science industries. The most common and effective method for this conversion is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a phenoxide ion, generated by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a suitable base, acts as a nucleophile and attacks an alkyl halide, forming the desired ether linkage.[1][2] The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.

Core Concepts

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] In the case of 4-hydroxybenzaldehyde, the phenolic proton is acidic and can be readily removed by a base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction.[3] The general reaction scheme is depicted below.

General Reaction Pathway

G cluster_conditions Conditions 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Deprotonation Deprotonation 4-Hydroxybenzaldehyde->Deprotonation 1. Base Alkyl Halide (R-X) Alkyl Halide (R-X) SN2 Attack SN2 Attack Alkyl Halide (R-X)->SN2 Attack Base Base Solvent Solvent Temperature Temperature Product 4-Alkoxybenzaldehyde Phenoxide Intermediate Phenoxide Intermediate Deprotonation->Phenoxide Intermediate Phenoxide Intermediate->SN2 Attack 2. Alkyl Halide SN2 Attack->Product

Caption: General reaction pathway for the O-alkylation of 4-hydroxybenzaldehyde.

Experimental Protocols

Several protocols for the O-alkylation of phenolic compounds have been established, with variations in the choice of base, solvent, and temperature. Below are two detailed protocols adaptable for the O-alkylation of 4-hydroxybenzaldehyde.

Protocol 1: Potassium Carbonate in Acetone (B3395972)

This is a classical and widely used method for Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)[2]

  • Potassium carbonate (K₂CO₃), finely pulverized[2]

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and anhydrous acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).[2][4]

  • Addition of Alkyl Halide: Stir the suspension at room temperature for 15-20 minutes. Slowly add the alkyl halide (1.1 - 1.2 eq.) to the stirred suspension.[4]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the reactivity of the alkyl halide.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.[4] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-alkoxybenzaldehyde.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography.[4]

Protocol 2: Cesium Bicarbonate in Acetonitrile

This method often provides higher yields and shorter reaction times.[1][5]

Materials:

  • 4-Hydroxybenzaldehyde

  • Alkyl halide (e.g., alkyl bromide)[1]

  • Cesium bicarbonate (CsHCO₃)[1]

  • Acetonitrile (CH₃CN), anhydrous[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile. Add cesium bicarbonate (1.5 eq.) to the solution.[6]

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) to the reaction mixture.[6]

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.[6]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

Data Presentation

The following table summarizes quantitative data from various reported protocols for the O-alkylation of hydroxybenzaldehydes, which are analogous to the alkylation of 4-hydroxybenzaldehyde.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Various Alkyl BromidesCsHCO₃Acetonitrile804-6Up to 95[1][5]
Benzyl BromideK₂CO₃AcetoneRoom Temp.72Moderate[1]
Benzyl ChlorideKFAcetonitrileReflux24>70[1]
Ethyl IodideK₂CO₃ButanoneReflux1Not specified[2]

Experimental Workflow and Mechanism

The general workflow for the O-alkylation of 4-hydroxybenzaldehyde and the underlying SN2 mechanism are illustrated below.

G cluster_workflow Experimental Workflow Start Start Mix Mix 4-Hydroxybenzaldehyde, Base, and Alkyl Halide in Solvent Start->Mix React Heat and Stir Mix->React Workup Cool, Filter, and Concentrate React->Workup Purify Column Chromatography or Recrystallization Workup->Purify End Pure 4-Alkoxybenzaldehyde Purify->End

Caption: A generalized experimental workflow for the O-alkylation of 4-hydroxybenzaldehyde.

The reaction proceeds through a well-established SN2 mechanism.

G Step1 Step 1: Deprotonation The base removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion. Step2 Step 2: Nucleophilic Attack (SN2) The phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. Step1:f1->Step2:f0 Phenoxide Intermediate

Caption: The two-step mechanism of the Williamson ether synthesis for 4-hydroxybenzaldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Benzyloxy)benzaldehyde (B125253) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Incomplete Deprotonation of 4-Hydroxybenzaldehyde (B117250) The base may be too weak or not used in sufficient excess. For phenols, weak bases like potassium carbonate (K₂CO₃) are often sufficient, but if the reaction is sluggish, consider using a stronger base like sodium hydroxide (B78521) (NaOH). Ensure the base is finely powdered and anhydrous to maximize its reactivity. Use at least 1.5-2.0 equivalents of the base.
Poor Quality or Degraded Benzyl (B1604629) Bromide Benzyl bromide is a lachrymator and can degrade over time, especially if exposed to moisture. Use a fresh bottle of benzyl bromide for the reaction. Consider purification of the benzyl bromide if its quality is suspect.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures. The reaction is typically heated to reflux. Depending on the solvent, this can range from ~56°C for acetone (B3395972) to higher temperatures for DMF or ethanol (B145695).[1] If the reaction is not proceeding, a moderate increase in temperature may be beneficial.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction period.[1]
Inappropriate Solvent Polar aprotic solvents like DMF or acetone are generally preferred as they facilitate the Sₙ2 reaction.[1] Protic solvents like ethanol can be used, and in some reported procedures, have given good yields.[2] However, they can solvate the phenoxide ion, potentially reducing its nucleophilicity.

Problem 2: Presence of Significant Impurities in the Crude Product

Impurity Source Troubleshooting and Removal
Unreacted 4-Hydroxybenzaldehyde Incomplete reaction or insufficient benzyl bromide.Ensure a slight excess of benzyl bromide (1.1-1.2 equivalents) is used.[1] During workup, a wash with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH) can help remove unreacted phenolic starting material by converting it to its water-soluble sodium salt.[2]
Unreacted Benzyl Bromide Use of a large excess of benzyl bromide.Avoid using a large excess of benzyl bromide. Any remaining benzyl bromide can often be removed during recrystallization or column chromatography.
Benzyl Alcohol Hydrolysis of benzyl bromide by moisture in the reaction mixture.Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of benzyl bromide. Benzyl alcohol can typically be separated from the product by column chromatography.
Dibenzyl Ether Self-condensation of benzyl bromide, which can be promoted by the base.This side reaction is generally minor but can be minimized by the slow addition of benzyl bromide to the reaction mixture. It can be separated from the desired product by column chromatography.
C-Alkylated Byproduct The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring.This is an inherent potential side reaction. Milder reaction conditions (e.g., using K₂CO₃ instead of a very strong base) and polar aprotic solvents generally favor O-alkylation over C-alkylation.

Problem 3: Difficulty in Product Purification

Issue Recommended Solution
Oily Product Instead of Solid The presence of impurities can lower the melting point and prevent crystallization.
Poor Crystal Formation During Recrystallization The choice of solvent is critical.
Inadequate Separation on TLC An inappropriate solvent system may be in use.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether product.[1]

Q2: Which base is the most suitable for this synthesis?

A2: A mild inorganic base such as potassium carbonate (K₂CO₃) is commonly used and has been shown to be effective, providing good yields.[2] Stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can also be used, but they may increase the likelihood of side reactions. For a straightforward and high-yielding synthesis, anhydrous potassium carbonate is a reliable choice.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are often recommended as they can accelerate the rate of Sₙ2 reactions.[1] However, protic solvents like ethanol have also been used successfully, with reported yields as high as 87.4%.[2] The choice of solvent can also influence the reaction temperature and work-up procedure.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials (4-hydroxybenzaldehyde and benzyl bromide), you can observe the consumption of the reactants and the formation of the product. A suitable eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 v/v).[1] The spots can be visualized under UV light.

Q5: What is the best method for purifying the final product?

A5: The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[2] If significant impurities are present, column chromatography on silica (B1680970) gel using a gradient elution with hexane and ethyl acetate is a highly effective purification method.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

4-Hydroxybenzaldehyde (mmol) Benzyl Halide (mmol) Base (mmol) Solvent Temperature (°C) Time (h) Yield (%) Reference
40.98Benzyl bromide (42.05)K₂CO₃ (144.27)EthanolReflux1487.4[2]
1.0 eqBenzyl bromide (1.1-1.2 eq)K₂CO₃ (1.5-2.0 eq)AcetoneReflux (~56)4-8Not specified[1]
16.44-Nitrobenzyl bromide (16.4)K₂CO₃ (24.6)DMF100374 (for 4-(4-nitrobenzyloxy)benzaldehyde)ChemSpider SyntheticPages

Experimental Protocols

Protocol 1: High-Yield Synthesis in Ethanol

This protocol is adapted from a literature procedure that reports a high yield of this compound.[2]

Materials:

  • 4-Hydroxybenzaldehyde (5.0 g, 40.98 mmol)

  • Benzyl bromide (5.0 mL, 42.05 mmol)

  • Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in a round-bottom flask with ethanol.

  • Reflux the mixture for 14 hours under a nitrogen atmosphere.

  • After cooling, filter off the potassium carbonate and wash the residue with large volumes of ethyl acetate.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residual mass in 50 mL of diethyl ether.

  • Wash the ether solution with two 50 mL portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain colorless crystals.

Protocol 2: Synthesis in Acetone

This protocol is a general procedure based on the Williamson ether synthesis in acetone.[1]

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (1.5 - 2.0 eq)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature, filter the solid salts, and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water or hexane/ethyl acetate mixture, or by column chromatography if necessary.

Visualizations

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Deprotonation Deprotonation of Phenol 4-Hydroxybenzaldehyde->Deprotonation Benzyl Bromide Benzyl Bromide SN2_Attack SN2 Attack Benzyl Bromide->SN2_Attack Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Product This compound SN2_Attack->Product Byproducts KBr + KHCO3 SN2_Attack->Byproducts Experimental_Workflow General Experimental Workflow Reactants Combine Reactants: 4-Hydroxybenzaldehyde, Benzyl Bromide, Base, Solvent Reaction Heat to Reflux (4-14 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: Filter, Wash, Evaporate Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, MP Purification->Characterization Troubleshooting_Yield Troubleshooting Low Yield Start Low or No Product Yield Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material (4-Hydroxybenzaldehyde) Present? Check_TLC->SM_Present Incomplete_Deprotonation Action: Use stronger/more base, ensure anhydrous conditions SM_Present->Incomplete_Deprotonation Yes No_SM No Starting Material, but No Product? SM_Present->No_SM No Insufficient_Time_Temp Action: Increase reaction time or temperature Incomplete_Deprotonation->Insufficient_Time_Temp Side_Reactions Possible Side Reactions: - Benzyl Bromide Hydrolysis - C-Alkylation No_SM->Side_Reactions Optimize_Conditions Action: Use anhydrous solvent, milder base, optimize temp. Side_Reactions->Optimize_Conditions

References

Technical Support Center: Purification of 4-(Benzyloxy)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Benzyloxy)benzaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds based on differential solubility. The principle is that the desired compound, this compound, and any impurities will have different solubilities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room or cold temperatures. As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities should ideally remain dissolved in the cold solvent (mother liquor) or be insoluble in the hot solvent, allowing for their removal by filtration.

Q2: What are the physical properties of pure this compound?

A2: Understanding the properties of the pure compound is crucial for assessing the success of the purification.

PropertyValue
AppearanceWhite to light tan or creamish to yellow crystalline powder[1]
Melting Point71-74 °C[1][2]
Molecular Weight212.24 g/mol [1][3]
Boiling Point197-199 °C at 11 mmHg[1][2]

Q3: What are the common impurities in crude this compound?

A3: Crude this compound, especially when synthesized via the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) halide, can contain several process-related impurities:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde and benzyl bromide or benzyl chloride.

  • By-products: Dibenzyl ether (from the self-condensation of the benzyl halide) and benzyl alcohol (from the hydrolysis of the benzyl halide).

  • Degradation Products: 4-(Benzyloxy)benzoic acid, formed by the oxidation of the aldehyde group.

Q4: What safety precautions should be taken when handling this compound and the solvents?

A4: Always consult the Safety Data Sheet (SDS) before starting any experimental work. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or solvent vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Fire Safety: Many organic solvents are flammable. Keep away from open flames and hot surfaces.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is a standard procedure for recrystallizing this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (B145695) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If some solid remains, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature undisturbed. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice-water bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.

  • Characterization: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.[4]

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is useful if this compound is too soluble in a single solvent at room temperature.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice-water bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a chilled ethanol/water mixture for washing.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not started.1. Boil off some solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound (71-74 °C). 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Use a lower-boiling point solvent or a mixed solvent system. 2. Allow the solution to cool more slowly. Insulate the flask. 3. Add slightly more hot solvent to keep the compound dissolved at a lower temperature. 4. If impurities are the cause, consider pre-purification by another method like column chromatography.
Low yield of recovered crystals. [5]1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent. 4. Incomplete crystallization.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Preheat the filtration apparatus. Add a small excess of hot solvent before filtering. 3. Use a minimal amount of ice-cold solvent for washing. 4. Ensure the solution is thoroughly cooled in an ice bath.
The purified product is still colored. 1. Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.
The melting point of the purified product is low and/or has a broad range. 1. The product is not yet pure. Impurities are still present. 2. The product is not completely dry.1. Repeat the recrystallization, perhaps with a different solvent system. 2. Ensure the crystals are thoroughly dried to remove any residual solvent.

Data Presentation

Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)Solubility (Qualitative/Estimated)Comments
Ethanol 78Good A commonly used and effective solvent for single-solvent recrystallization.[4]
Isopropanol 82Good (Estimated) Similar properties to ethanol, likely a suitable alternative.
Ethyl Acetate 77Moderate Sparingly soluble, may require larger volumes or be used as part of a mixed solvent system (e.g., with hexanes).[1][2]
Toluene 111Moderate (Estimated) Can be effective, but its high boiling point may lead to oiling out.
Water 100Insoluble [1][2]Can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol.
Ethanol/Benzene ~68-80Good A documented mixed solvent system for this compound.[6]

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals Upon Cooling oiling_out Product Oils Out start->oiling_out Upon Cooling low_yield Low Yield start->low_yield After Drying boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch Scratch flask / Add seed crystal no_crystals->scratch Supersaturated? slow_cool Cool solution more slowly oiling_out->slow_cool Cooling too fast? add_solvent Add more hot solvent oiling_out->add_solvent High impurity load? concentrate Concentrate mother liquor for 2nd crop low_yield->concentrate Product in filtrate? preheat Preheat filtration apparatus low_yield->preheat Premature crystallization?

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Column chromatography conditions for purifying 4-(Benzyloxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 4-(Benzyloxy)benzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica (B1680970) gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography).[1] A common and effective mobile phase is a mixture of n-hexane and ethyl acetate.[2] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I determine the correct solvent system for my purification?

A2: To find the ideal solvent system, you should run several TLC plates with varying ratios of n-hexane and ethyl acetate. The goal is to find a solvent mixture that gives your desired product, this compound, a retention factor (Rf) between 0.2 and 0.4, while ensuring good separation from impurities.

Q3: What are the key physicochemical properties of this compound I should be aware of?

A3: Key properties are summarized in the table below. Knowing these can help in choosing solvents and handling the compound.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [3][4][5]
Appearance White to light yellow solid/powder
Melting Point 71-74 °C[3][4]

Q4: Can this compound degrade on the silica gel column?

A4: Aldehydes can be sensitive to the acidic nature of silica gel and may undergo oxidation or other reactions. It is advisable to check the stability of your compound on a small scale by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[6] If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina (B75360).[6]

Experimental Protocol: Flash Chromatography Purification

This protocol outlines a standard procedure for purifying this compound.

Preparation of the Solvent System

Based on preliminary TLC analysis, prepare the appropriate mixture of n-hexane and ethyl acetate. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexane:ethyl acetate. The goal is to achieve an Rf value of approximately 0.3 for the product.

Table 1: Example TLC Analysis for Solvent System Optimization

Hexane:EtOAc RatioRf of this compoundRf of Impurity 1 (Less Polar)Rf of Impurity 2 (More Polar)Observations
9:10.250.500.05Good separation. Ideal for column.
4:10.450.700.15Separation is still good, but Rf is slightly high.
1:10.800.900.50Poor separation, compounds run too fast.
Packing the Column

A slurry packing method is generally recommended for flash chromatography.[1]

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer of sand (approx. 0.5 cm).[1]

  • In a beaker, create a slurry of silica gel in the least polar eluting solvent (e.g., n-hexane).[1]

  • Pour the slurry into the column and use gentle tapping or air pressure to ensure even packing without air bubbles.[1]

  • Allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[1]

  • Add another thin layer of sand on top of the packed silica.[1]

Loading the Sample

There are two primary methods for loading your crude sample onto the column:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[1] Carefully add this solution to the top of the column using a pipette.[1][7] This method is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a volatile solvent like dichloromethane.[1][7] Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[1][7] Carefully add this powder to the top of the column.[1] This method often results in better separation.[7]

Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

Q5: My compound is not coming off the column. What should I do?

A5: This is a common issue that can arise from several factors:

  • Incorrect Solvent System: The mobile phase may not be polar enough. Try gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Compound Decomposition: Your compound might be unstable on silica gel.[6] Test for stability using 2D TLC. If it decomposes, consider using a less acidic stationary phase like deactivated silica or alumina.[6]

  • Sample Precipitation: The compound may have crystallized on the column, blocking the flow.[6] This is more common with highly concentrated samples. Pre-purification or using a wider column might be necessary.[6]

Q6: The separation between my product and an impurity is very poor, even though they separate well on TLC.

A6: Several factors can cause poor separation on the column:

  • Overloading the Column: Using too much crude material for the amount of silica gel will lead to broad, overlapping bands. A general rule is to use a silica-to-sample ratio of at least 50:1 by weight.

  • Improper Column Packing: Air bubbles or channels in the silica bed will result in an uneven solvent front and poor separation. Ensure the column is packed uniformly.

  • Sample Loading Technique: If the initial band of the sample is too wide, separation will be compromised. Use a minimal amount of solvent for wet loading or opt for dry loading for better results.[7]

  • Compound Degradation: One of the spots on your initial TLC might be a degradation product of the other. As the column runs, the starting material continuously converts to the impurity, leading to mixed fractions.[6]

Q7: My purified product contains a yellow tint, but it should be white. Why?

A7: A yellow color can indicate the presence of an oxidized impurity. Aldehydes can be sensitive to air and may oxidize over time, especially if the purification process is lengthy.[8] To minimize this, use fresh solvents and try to complete the chromatography efficiently. Storing the compound under an inert atmosphere (like nitrogen or argon) is also recommended.

Troubleshooting Decision Tree

G Start Problem Encountered NoElution Compound not eluting? Start->NoElution PoorSep Poor separation? Start->PoorSep Decomp Compound unstable on silica? NoElution->Decomp No IncreasePolarity Increase mobile phase polarity NoElution->IncreasePolarity Yes PoorSep->Decomp No Overload Column overloaded? PoorSep->Overload Yes CheckStability Check stability on TLC. Consider alumina or deactivated silica. Decomp->CheckStability Yes Packing Improper packing or loading? Overload->Packing No ReduceLoad Reduce sample load. (Silica:Sample > 50:1) Overload->ReduceLoad Yes Repack Repack column carefully. Use dry loading method. Packing->Repack Yes

Caption: A decision tree for troubleshooting common issues.

References

Side reactions in the synthesis of 4-(Benzyloxy)benzaldehyde and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)benzaldehyde. The following information addresses common side reactions and provides strategies to mitigate them, ensuring a high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide ion, which then acts as a nucleophile to attack a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide), forming the desired ether linkage.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation).[1]

  • Hydrolysis of Benzyl Halide: In the presence of water or hydroxide (B78521) ions, the benzyl halide can hydrolyze to form benzyl alcohol.[2]

  • Formation of Dibenzyl Ether: The benzyl halide can react with the benzyl alcohol byproduct or with the alkoxide to form dibenzyl ether.[3][4]

  • Cannizzaro Reaction: If the reaction conditions are too basic and there is unreacted aldehyde, a disproportionation reaction can occur, leading to the formation of 4-(benzyloxy)benzoic acid and 4-(benzyloxy)benzyl alcohol.[5][6][7][8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and benzyl halide), you can observe the consumption of reactants and the formation of the product. An appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, should be used.

Troubleshooting Guide: Side Reactions and Their Avoidance

Issue 1: Low Yield of this compound due to C-Alkylation

Cause: The phenoxide ion generated from 4-hydroxybenzaldehyde is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally kinetically favored, C-alkylation can occur, particularly at the ortho position to the hydroxyl group, leading to the formation of 2-benzyl-4-hydroxybenzaldehyde. The choice of solvent plays a crucial role in determining the ratio of O- to C-alkylation.[9]

Solutions:

  • Solvent Selection: The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) generally favors O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus increasing the likelihood of C-alkylation.[9]

  • Counter-ion: The nature of the counter-ion (e.g., K+, Na+) can influence the reaction's regioselectivity.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product.

ParameterCondition to Favor O-Alkylation (Desired)Condition Favoring C-Alkylation (Side Product)
Solvent Polar aprotic (e.g., DMF, Acetone (B3395972), Acetonitrile)Protic (e.g., Water, Ethanol)
Temperature Lower to moderate temperaturesHigher temperatures
Issue 2: Presence of Benzyl Alcohol and Dibenzyl Ether Impurities

Cause: These impurities arise from side reactions of the benzyl halide.

  • Benzyl Alcohol: Benzyl chloride or bromide can slowly hydrolyze in the presence of water to form benzyl alcohol. This is more likely if the reaction is not conducted under anhydrous conditions or if the work-up involves prolonged exposure to aqueous base.[2]

  • Dibenzyl Ether: This can form through the Williamson ether synthesis between benzyl alcohol (formed from hydrolysis) and another molecule of benzyl halide. It can also be a byproduct of the reaction of benzyl chloride with a carbonate base.[3]

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of anhydrous potassium carbonate and dry solvents is recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[10]

  • Stoichiometry Control: Avoid using a large excess of benzyl halide, as this can increase the rate of side reactions. A slight excess (1.05-1.1 equivalents) is typically sufficient.

  • Temperature Management: While higher temperatures can speed up the desired reaction, they can also accelerate the rate of hydrolysis and other side reactions. Refluxing in a suitable solvent like ethanol (B145695) or acetone is a common practice.[10]

Issue 3: Formation of Carboxylic Acid and Alcohol Byproducts from the Cannizzaro Reaction

Cause: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like this compound) to yield a primary alcohol and a carboxylic acid.[7] This side reaction is generally not an issue with milder bases like potassium carbonate. However, if strong bases like sodium hydroxide or potassium hydroxide are used, and there is a significant amount of unreacted aldehyde at elevated temperatures, this side reaction can occur.[5][6][8]

Solutions:

  • Choice of Base: Use a moderately weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are strong enough to deprotonate the phenol (B47542) but not so strong as to promote the Cannizzaro reaction under typical reaction conditions.

  • Avoid Strong Bases: Refrain from using strong bases like NaOH or KOH, especially at high concentrations and temperatures.

  • Reaction Monitoring: Monitor the reaction to ensure the complete consumption of the starting aldehyde. If the reaction stalls, it is better to address the root cause (e.g., inactive reagents) rather than increasing the basicity or temperature excessively.

Experimental Protocols

Protocol 1: Standard Synthesis using Benzyl Bromide and Potassium Carbonate in Ethanol

This protocol is adapted from a published procedure with a reported yield of 87.4%.[10]

Materials:

  • 4-Hydroxybenzaldehyde (5.0 g, 40.98 mmol)

  • Benzyl bromide (5.0 mL, 42.05 mmol)

  • Anhydrous potassium carbonate (20.0 g, 144.27 mmol)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 4-hydroxybenzaldehyde, benzyl bromide, and anhydrous potassium carbonate in a round-bottom flask containing ethanol.

  • Reflux the mixture for 14 hours under a nitrogen atmosphere.[10]

  • After cooling to room temperature, filter off the potassium carbonate and wash the residue with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL).

  • Wash the ether solution with two 50 mL portions of saturated sodium chloride solution.

  • Wash with one portion of 5% sodium hydroxide solution to remove any unreacted 4-hydroxybenzaldehyde.

  • Wash the ether solution with distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.[10]

Protocol 2: Synthesis using Benzyl Chloride and Potassium Carbonate in DMF

This protocol utilizes benzyl chloride and a polar aprotic solvent to favor O-alkylation.

Materials:

  • 4-Hydroxybenzaldehyde (16.4 mmol)

  • Benzyl chloride (16.4 mmol)

  • Anhydrous potassium carbonate (24.6 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 20 mL)

  • Ice-cold water

Procedure:

  • In a dry flask, dissolve 4-hydroxybenzaldehyde in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add benzyl chloride and heat the mixture at 100°C for 3 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Isolate the solid product by filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system like a hexane-toluene mixture or by column chromatography on silica (B1680970) gel.

Visual Guides

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide_Ion + Base - H+ Benzyl_Halide Benzyl Halide (X=Cl, Br) Product This compound Benzyl_Halide->Product Base Base (K2CO3) Phenoxide_Ion->Product + Benzyl Halide (SN2 Reaction) Salt Salt (KX) Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Phenoxide 4-Hydroxybenzaldehyde Phenoxide Desired_Product O-Alkylation Product (this compound) Phenoxide->Desired_Product O-Alkylation C_Alkylation C-Alkylation Product Phenoxide->C_Alkylation C-Alkylation (competing) Benzyl_Halide Benzyl Halide Benzyl_Halide->Desired_Product Benzyl_Alcohol Benzyl Alcohol Benzyl_Halide->Benzyl_Alcohol Hydrolysis (+ H2O) Cannizzaro Cannizzaro Products (Acid + Alcohol) Desired_Product->Cannizzaro Strong Base (if unreacted) Dibenzyl_Ether Dibenzyl Ether Benzyl_Alcohol->Dibenzyl_Ether + Benzyl Halide Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_purity Analyze Crude Product (TLC, NMR) start->check_purity low_yield Low Yield of Desired Product? check_purity->low_yield c_alkylation C-Alkylation Byproduct Present? low_yield->c_alkylation Yes optimize Reaction Optimized low_yield->optimize No (Check other factors e.g., reagent quality) hydrolysis_products Benzyl Alcohol or Dibenzyl Ether Present? c_alkylation->hydrolysis_products No solve_c_alkylation Switch to Polar Aprotic Solvent (DMF, MeCN) Lower Reaction Temperature c_alkylation->solve_c_alkylation Yes cannizzaro_products Cannizzaro Byproducts Present? hydrolysis_products->cannizzaro_products No solve_hydrolysis Use Anhydrous Reagents/Solvents Run Under Inert Atmosphere Control Stoichiometry hydrolysis_products->solve_hydrolysis Yes solve_cannizzaro Use Weaker Base (K2CO3) Avoid Strong Bases (NaOH, KOH) Ensure Complete Reaction cannizzaro_products->solve_cannizzaro Yes cannizzaro_products->optimize No solve_c_alkylation->optimize solve_hydrolysis->optimize solve_cannizzaro->optimize

References

Troubleshooting low yields in Wittig reactions involving 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Wittig reactions involving 4-(benzyloxy)benzaldehyde (B125253).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Wittig reaction with this compound?

Low yields in Wittig reactions with this compound can stem from several factors. The benzyloxy group is electron-donating, which can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive compared to benzaldehydes with electron-withdrawing groups.[1] Additionally, common issues in Wittig reactions, such as incomplete ylide formation, ylide instability, or side reactions, can contribute to lower-than-expected yields. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: What is the difference between a stabilized and an unstabilized ylide, and which should I use for this compound?

The choice between a stabilized and an unstabilized ylide is crucial as it affects both reactivity and the stereoselectivity of the resulting alkene.

  • Stabilized ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge of the carbanion. They are more stable and less reactive than unstabilized ylides.[2] Consequently, they may require more forcing conditions or longer reaction times with an electron-rich aldehyde like this compound. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[3]

  • Unstabilized ylides have alkyl or simple aryl groups attached to the carbanion. They are highly reactive and typically favor the formation of the kinetically controlled (Z)-alkene, especially under salt-free conditions.[3]

For this compound, an unstabilized ylide is often a good starting point due to its higher reactivity, which can help overcome the reduced electrophilicity of the aldehyde. However, if (E)-alkene selectivity is desired, a stabilized ylide would be the appropriate choice, potentially with optimization of reaction conditions to ensure complete conversion.

Q3: What are the most common side reactions to be aware of?

Several side reactions can reduce the yield of the desired alkene:

  • Ylide decomposition: Unstabilized ylides can be unstable and may decompose if not used promptly after generation.[4]

  • Aldehyde instability: Aldehydes can be prone to oxidation to carboxylic acids or polymerization, especially if impure.[3]

  • Cannizzaro reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This is more likely if the ylide is not efficiently generated or is unreactive.

Q4: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct?

The removal of triphenylphosphine oxide (TPPO) is a common challenge in the purification of Wittig reaction products. TPPO is often a crystalline solid with similar polarity to many alkene products, making its separation by standard chromatography difficult. Here are a few strategies:

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification.

  • Precipitation of TPPO: TPPO is less soluble in nonpolar solvents like hexanes or pentane (B18724) than many alkene products. Dissolving the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane) followed by the addition of a large volume of a nonpolar solvent can cause the TPPO to precipitate.

  • Conversion to a water-soluble derivative: TPPO can be converted to a water-soluble salt by reaction with certain acids, facilitating its removal by aqueous extraction.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no formation of your desired alkene, consider the following troubleshooting steps, which are also summarized in the workflow diagram below.

Troubleshooting Workflow for Low Yields

Troubleshooting_Wittig Troubleshooting Low Yields in Wittig Reactions start Low Yield Observed reagent_check 1. Check Reagents start->reagent_check aldehyde_pure Is Aldehyde Pure? reagent_check->aldehyde_pure ylide_formation 2. Verify Ylide Formation color_change Observe Ylide Color? ylide_formation->color_change reaction_cond 3. Optimize Reaction Conditions temp_time Optimize Temp/Time? reaction_cond->temp_time workup_purification 4. Review Workup & Purification product_loss Product Loss During Workup? workup_purification->product_loss phosphonium_dry Is Phosphonium (B103445) Salt Dry? aldehyde_pure->phosphonium_dry Yes solution_aldehyde Action: Purify/replace aldehyde aldehyde_pure->solution_aldehyde No base_active Is Base Active? phosphonium_dry->base_active Yes solution_phosphonium Action: Dry phosphonium salt under vacuum phosphonium_dry->solution_phosphonium No solvent_anhydrous Is Solvent Anhydrous? base_active->solvent_anhydrous Yes solution_base Action: Use fresh/stronger base base_active->solution_base No solvent_anhydrous->ylide_formation Yes solution_solvent Action: Use freshly dried solvent solvent_anhydrous->solution_solvent No color_change->reaction_cond Yes base_strength Base Strong Enough? color_change->base_strength No base_strength->solution_base No solution_ylide_gen Action: Generate ylide in situ with aldehyde base_strength->solution_ylide_gen Yes concentration Adjust Concentration? temp_time->concentration No solution_temp_time Action: Increase reaction time or temperature temp_time->solution_temp_time Yes concentration->workup_purification No solution_concentration Action: Increase concentration concentration->solution_concentration Yes solution_workup Action: Optimize extraction/purification product_loss->solution_workup Yes

Troubleshooting workflow for low Wittig reaction yields.

1. Reagent Quality and Handling:

  • This compound: This aldehyde is a solid and can be sensitive to air. Ensure it is pure and free from the corresponding carboxylic acid. If necessary, purify the aldehyde by recrystallization before use.

  • Phosphonium Salt: The phosphonium salt must be completely dry, as moisture will quench the strong base used for ylide generation. Dry the salt under high vacuum for several hours before use.

  • Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are highly reactive and sensitive to moisture and air. Use freshly opened or titrated reagents. Potassium tert-butoxide should be fresh and stored under anhydrous conditions.

  • Solvent: Anhydrous solvents are critical. Use freshly distilled or commercially available anhydrous solvents.

2. Ylide Formation:

  • Visual Confirmation: The formation of an unstabilized ylide is often accompanied by a distinct color change, typically to orange or deep red.[5] If no color change is observed upon addition of the base, it is likely that the ylide is not forming.

  • Base Strength: For unstabilized ylides, a very strong base like n-BuLi is often required. For stabilized ylides, a weaker base such as sodium hydroxide (B78521) may be sufficient.[5] The pKa of the phosphonium salt will determine the required base strength.

  • In Situ Generation: If the ylide is suspected to be unstable, consider generating it in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[4]

3. Reaction Conditions:

  • Temperature: Ylide formation is often carried out at low temperatures (0 °C to -78 °C) to improve stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. For reactions with less reactive aldehydes like this compound, gentle heating may be required to drive the reaction to completion.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. An insufficient reaction time will result in incomplete conversion.

Issue 2: Poor (E/Z) Stereoselectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • To Favor the (Z)-alkene: Use an unstabilized ylide under salt-free conditions. This means using a base that does not introduce lithium salts, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide.

  • To Favor the (E)-alkene: Use a stabilized ylide. The reaction becomes more thermodynamically controlled, favoring the formation of the more stable (E)-alkene.[3] Alternatively, the Schlosser modification can be used with unstabilized ylides to favor the (E)-isomer.[3] Another excellent alternative for high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction.

Data Presentation

The following tables summarize how different reaction parameters can influence the outcome of Wittig reactions with electron-rich benzaldehydes, such as this compound. The yields are illustrative and based on reactions with structurally similar compounds.

Table 1: Effect of Ylide Type and Base on Reaction Outcome

Ylide TypeR GroupBaseTypical SolventExpected Major IsomerTypical Yield Range
Unstabilized-CH₂Phn-BuLiTHFZModerate to High
Unstabilized-CH₂PhNaOH (aq)DCM (two-phase)Mixture of E/ZModerate
Stabilized-CHCO₂EtNaOEtEtOHEHigh
Stabilized-CHCO₂EtNaHCO₃ (aq)"One-pot"EModerate to High

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

ReactionReagentKey FeaturesTypical SelectivityByproduct Removal
Wittig Phosphonium YlideVersatile for both E and Z isomers depending on ylide.(Z) for unstabilized, (E) for stabilized ylides.Triphenylphosphine oxide removal can be challenging.
HWE Phosphonate CarbanionGenerally more nucleophilic; excellent for E-selective synthesis.Predominantly (E)-alkenes.Water-soluble phosphate (B84403) byproduct is easily removed by extraction.

Experimental Protocols

The following are two detailed protocols that can be adapted for the Wittig reaction of this compound.

Protocol A: Using a Strong Base (n-Butyllithium) in an Anhydrous Aprotic Solvent

This method is suitable for unstabilized ylides and aims for higher (Z)-selectivity under salt-free conditions.

Workflow for Protocol A

Protocol_A cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Workup and Purification a Suspend phosphonium salt in anhydrous THF under N2 b Cool to 0 °C a->b c Add n-BuLi dropwise (observe color change) b->c d Stir at 0 °C for 1 hour c->d e Dissolve this compound in anhydrous THF f Add aldehyde solution to ylide at 0 °C e->f g Warm to room temperature and stir overnight f->g h Monitor by TLC g->h i Quench with sat. aq. NH4Cl j Extract with ethyl acetate (B1210297) i->j k Wash with water and brine, dry over Na2SO4 j->k l Purify by column chromatography k->l

Experimental workflow for the Wittig reaction using n-BuLi.

Materials:

  • Benzyltriphenylphosphonium chloride (or other desired phosphonium salt)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise. A distinct color change should be observed.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction's progress by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol B: Using a Milder Base (Sodium Hydroxide) in a Two-Phase System

This method is experimentally simpler and avoids the use of pyrophoric reagents like n-BuLi. It is often used for stabilized or semi-stabilized ylides.

Workflow for Protocol B

Protocol_B a Combine phosphonium salt and aldehyde in DCM b Add 50% aq. NaOH dropwise with vigorous stirring a->b c Stir vigorously at room temperature for 1-3 hours b->c d Monitor by TLC c->d e Separate organic layer d->e f Wash with water and brine e->f g Dry over Na2SO4 f->g h Purify by recrystallization or chromatography g->h

Experimental workflow for a two-phase Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride (or other desired phosphonium salt)

  • This compound

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the phosphonium salt (1.2 equivalents) and this compound (1.0 equivalent).

    • Add DCM and stir vigorously to dissolve the solids.

  • Wittig Reaction:

    • Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

    • Continue to stir vigorously at room temperature for 1-3 hours. Vigorous stirring is essential to facilitate the reaction between the two phases.

    • Monitor the reaction's progress by TLC.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.[5]

References

Removal of unreacted benzyl bromide from 4-(Benzyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)benzaldehyde (B125253), with a specific focus on the removal of unreacted benzyl (B1604629) bromide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Persistent Benzyl Bromide Contamination After Work-up Incomplete hydrolysis or quenching of benzyl bromide.Implement a quenching step before aqueous work-up. Add triethylamine (B128534) to the reaction mixture after completion to convert excess benzyl bromide to a water-soluble quaternary ammonium (B1175870) salt.[1]
Insufficient washing during liquid-liquid extraction.Increase the volume and number of aqueous washes. A wash with a dilute sodium hydroxide (B78521) solution can help hydrolyze remaining benzyl bromide.[2]
Low Yield After Recrystallization The product is too soluble in the recrystallization solvent at low temperatures.Optimize the solvent system. If using a single solvent like ethanol, ensure the minimum amount of hot solvent is used.[2] Consider a mixed solvent system, such as ethanol/water or hexane (B92381)/toluene, to decrease the solubility of the product at cold temperatures.[3][4]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely.
Oily Product Instead of Crystals During Recrystallization Presence of impurities that lower the melting point of the product.Attempt to purify the oil by column chromatography before a final recrystallization. Alternatively, try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization.
Poor Separation During Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate (B1210297).[4] Benzyl bromide is less polar and should elute before the more polar this compound.
Aldehyde product degradation on silica (B1680970) gel.The aldehyde functional group can sometimes be sensitive to the acidic nature of silica gel. If streaking or low recovery is observed, consider deactivating the silica gel with a small amount of triethylamine (1-3%) in the eluent.[5][6]
Product Discoloration (Yellowing) Oxidation of the aldehyde to the corresponding carboxylic acid.Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. If oxidation has occurred, the acidic impurity can be removed by washing a solution of the product in an organic solvent with a mild base like sodium bicarbonate solution.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted benzyl bromide from the this compound synthesis reaction mixture?

A1: The most common methods are:

  • Liquid-Liquid Extraction: This involves washing the organic layer containing the product with an aqueous base (like dilute NaOH) to hydrolyze the benzyl bromide, followed by washes with water and brine.[2]

  • Recrystallization: This is a highly effective method for purifying the solid product. Ethanol is a commonly used solvent.[2]

  • Column Chromatography: This technique separates compounds based on their polarity. Benzyl bromide, being less polar, will elute before the this compound on a normal-phase column (e.g., silica gel).

  • Quenching: Adding a nucleophilic scavenging agent like triethylamine after the reaction is complete can convert the excess benzyl bromide into a water-soluble salt, which is then easily removed during the aqueous work-up.[1]

Q2: How can I tell if my purified this compound is free of benzyl bromide?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Co-spot your purified product with a standard of benzyl bromide. Under UV light, the benzyl bromide spot should be absent in the lane of your purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the benzylic protons of benzyl bromide appear as a singlet at approximately 4.5 ppm. The benzylic protons of the product, this compound, appear as a singlet around 5.1 ppm.[7] The absence of the peak at 4.5 ppm indicates the removal of benzyl bromide.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information on the purity of your product. A well-resolved chromatogram will show a single major peak for your product with no peak corresponding to the retention time of benzyl bromide.[8][9]

Q3: Is it better to use recrystallization or column chromatography for purification?

A3: The choice depends on the scale of your reaction and the level of purity required.

  • Recrystallization is often simpler and more economical for large-scale purifications, provided a suitable solvent is found and the product is a solid. It can yield highly pure material.[2]

  • Column chromatography offers excellent separation of compounds with different polarities and is very effective for smaller-scale reactions or when recrystallization fails to remove all impurities.[10] However, it can be more time-consuming and uses larger volumes of solvent.

Q4: Can I use a different base instead of potassium carbonate in the synthesis?

A4: Yes, other bases like sodium hydride (NaH) can be used to deprotonate the starting 4-hydroxybenzaldehyde. However, potassium carbonate is a milder and easier-to-handle base that is effective for this Williamson ether synthesis.[2][4]

Q5: My reaction is not going to completion. What can I do?

A5: Ensure your reagents and solvent are dry, as water can react with the base and hinder the reaction. You can also try slightly increasing the amount of benzyl bromide used, but this will necessitate a more rigorous purification to remove the excess. Extending the reaction time or increasing the reaction temperature may also improve the yield.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization

This protocol is a standard work-up and purification procedure for the Williamson ether synthesis of this compound.

  • Reaction Quenching (Optional but Recommended):

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Add triethylamine (1.2 equivalents relative to the excess benzyl bromide) and stir for 30 minutes to quench any remaining benzyl bromide.[1]

  • Solvent Removal and Extraction:

    • If the reaction was performed in a solvent like DMF or acetone, remove the solvent under reduced pressure.[2]

    • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a 5% sodium hydroxide solution to hydrolyze any remaining benzyl bromide and remove unreacted 4-hydroxybenzaldehyde.[2]

    • Separate the organic layer and wash it sequentially with water and then with a saturated sodium chloride (brine) solution.[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.[2]

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[11]

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for smaller-scale reactions or when recrystallization does not provide sufficient purity.

  • TLC Analysis:

    • Determine an appropriate mobile phase for the column by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35.[5][12]

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh for flash chromatography) using the chosen eluent.[5][12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).[5]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification Method Typical Yield Expected Purity Advantages Disadvantages
Liquid-Liquid Extraction & Recrystallization Good to Excellent (e.g., ~87% reported after recrystallization from ethanol[2])High (>98%)Scalable, cost-effective, can yield very pure material.May have lower recovery if the product is somewhat soluble in the cold solvent.
Column Chromatography GoodVery High (>99%)Excellent for removing impurities with different polarities, suitable for small scales.More time-consuming, requires larger volumes of solvent, potential for product degradation on silica.
Quenching followed by Extraction GoodModerate to HighEffectively removes benzyl bromide, simplifies the work-up.The primary purification still relies on extraction and potentially recrystallization.

Workflow for Removal of Unreacted Benzyl Bromide

Removal_of_Benzyl_Bromide cluster_reaction Reaction Completion cluster_purification Purification Options cluster_quenching Quenching cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Purity Analysis cluster_final Final Product reaction_mixture Crude Reaction Mixture (Product, Benzyl Bromide, etc.) quench Add Triethylamine reaction_mixture->quench extraction Wash with NaOH (aq), Water, and Brine reaction_mixture->extraction quenched_mixture Mixture with Water-Soluble Ammonium Salt quench->quenched_mixture quenched_mixture->extraction extracted_product Crude Product in Organic Solvent extraction->extracted_product column Silica Gel Column extracted_product->column recrystallize Dissolve in Hot Ethanol, Cool to Crystallize extracted_product->recrystallize pure_fractions Collect Pure Fractions column->pure_fractions final_product Pure this compound pure_fractions->final_product pure_crystals Filter and Dry Pure Crystals recrystallize->pure_crystals pure_crystals->final_product analysis TLC, NMR, HPLC final_product->analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Characterization of Impurities in 4-(Benzyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-(Benzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Williamson ether synthesis?

A1: The synthesis of this compound, typically achieved through the Williamson ether synthesis by reacting 4-hydroxybenzaldehyde (B117250) with benzyl (B1604629) bromide, can lead to several process-related impurities.[1][2] These can be broadly categorized as:

  • Unreacted Starting Materials:

    • 4-Hydroxybenzaldehyde

    • Benzyl bromide

  • Reagent-Related Impurities:

    • Benzyl alcohol (from hydrolysis of benzyl bromide)

    • Dibenzyl ether (from self-condensation of benzyl bromide)

  • Side Products:

    • Over-alkylation products (C-alkylation on the aromatic ring)

  • Degradation Products:

    • 4-(Benzyloxy)benzoic acid (due to oxidation of the aldehyde functional group)

Q2: My reaction shows multiple spots on the TLC plate besides the product. What could be the cause?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. A common side reaction is C-alkylation, where the benzyl group attaches to a carbon atom of the benzene (B151609) ring instead of the intended oxygen atom.[3] The polarity of the solvent and the nature of the counter-ion can influence the ratio of O-alkylation to C-alkylation. Additionally, ensure the purity of your starting materials, as impurities in the 4-hydroxybenzaldehyde or benzyl bromide will carry through the reaction.[3]

Q3: The yield of my this compound synthesis is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields in the Williamson ether synthesis of this compound can stem from several factors:[3]

  • Incomplete Deprotonation: The phenoxide formation from 4-hydroxybenzaldehyde is crucial. Ensure your base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).[3]

  • Inactive Benzyl Bromide: Benzyl bromide can degrade over time. It is advisable to use a freshly opened bottle or purify it before use.[3]

  • Suboptimal Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. The temperature should be optimized, typically in the range of 60-80°C, while monitoring the reaction progress by TLC.[3]

  • Inappropriate Solvent: Polar aprotic solvents such as DMF or acetonitrile (B52724) are generally preferred as they favor the SN2 reaction mechanism.[3]

Q4: How can I effectively purify the crude this compound product?

A4: The crude product can be purified using standard laboratory techniques. The two most common and effective methods are:

  • Recrystallization: Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system for recrystallization.[3][4] The product should be soluble in the hot solvent and sparingly soluble when cold.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the product from impurities. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) is typically effective.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete deprotonation of 4-hydroxybenzaldehyde.Ensure the base (e.g., K₂CO₃) is anhydrous and used in stoichiometric excess (1.5-2.0 equivalents). For challenging reactions, a stronger base like sodium hydride (NaH) might be considered.[3]
Inactive benzyl bromide.Use freshly opened or purified benzyl bromide.[3]
Low reaction temperature.Optimize the reaction temperature, typically between 60-80°C, and monitor progress by TLC.[3]
Inappropriate solvent.Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction pathway.[3]
Formation of Multiple Products C-alkylation as a side reaction.Lowering the reaction temperature can favor O-alkylation over C-alkylation. The choice of counter-ion and solvent can also influence this ratio.[3]
Impurities in starting materials.Verify the purity of 4-hydroxybenzaldehyde and benzyl bromide using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.[3]
Product Oiling Out During Recrystallization Incorrect solvent system.Choose a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A solvent pair (a "good" solvent and a "poor" solvent) can aid in achieving optimal crystallization.[3]
Oxidation of Aldehyde to Carboxylic Acid Air sensitivity of the aldehyde.While generally stable, prolonged exposure to air, especially at elevated temperatures or in the presence of impurities, can lead to oxidation. Store the purified product under an inert atmosphere if high purity is critical for downstream applications.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the analysis of this compound and its non-volatile impurities like unreacted 4-hydroxybenzaldehyde and 4-(benzyloxy)benzoic acid.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is designed for the analysis of volatile impurities such as residual solvents, benzyl bromide, benzyl alcohol, and dibenzyl ether.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Mode: Split (e.g., 10:1).[1]

  • Injection Volume: 1 µL.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: 40-450 amu.[1]

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) to a concentration of 1 mg/mL.[1]

Visualizations

experimental_workflow start Crude this compound Sample split start->split hplc HPLC Analysis (Non-Volatile Impurities) split->hplc gcms GC-MS Analysis (Volatile Impurities) split->gcms data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for impurity characterization.

troubleshooting_synthesis start Low Yield or Multiple Products in Synthesis check_reagents Check Purity and Activity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Base, Solvent, Temperature) start->check_conditions purify_reagents Purify/Use Fresh Starting Materials check_reagents->purify_reagents optimize_temp Optimize Temperature (Lower for O-alkylation) check_conditions->optimize_temp optimize_base Ensure Anhydrous Base and Sufficient Equivalents check_conditions->optimize_base successful_synthesis Improved Yield and Purity optimize_temp->successful_synthesis optimize_base->successful_synthesis purify_reagents->successful_synthesis

Caption: Troubleshooting logic for synthesis issues.

References

Scaling up the synthesis of 4-(Benzyloxy)benzaldehyde for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 4-(Benzyloxy)benzaldehyde (B125253). This valuable intermediate is commonly prepared via the Williamson ether synthesis. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in the laboratory?

A1: The most prevalent and robust method for the laboratory synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic benzyl (B1604629) halide (commonly benzyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 4-hydroxybenzaldehyde and a benzyl halide, such as benzyl bromide or benzyl chloride. A base is required to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde; potassium carbonate (K₂CO₃) is a widely used mild base for this purpose. The reaction is typically conducted in a polar aprotic solvent like acetone (B3395972), ethanol (B145695), or N,N-dimethylformamide (DMF) to facilitate the dissolution of reactants and promote the SN2 pathway.[1][3]

Q3: What are the potential side reactions in this synthesis?

A3: A primary side reaction of concern is C-alkylation, where the benzyl group attaches to a carbon atom of the benzene (B151609) ring instead of the oxygen atom of the hydroxyl group.[4] While O-alkylation is generally favored for phenoxides, C-alkylation can occur, leading to isomeric impurities. Another potential side reaction is the self-condensation of the benzyl halide to form dibenzyl ether, or its hydrolysis to benzyl alcohol.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 4-hydroxybenzaldehyde and the formation of the this compound product. A typical eluent system for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 ratio).[1]

Q5: What is the best way to purify the final product?

A5: The crude product can be purified using standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, is a common and effective method.[1][3] If significant impurities are present, column chromatography on silica (B1680970) gel may be necessary.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete deprotonation of 4-hydroxybenzaldehyde: The base may be weak, not anhydrous, or used in insufficient quantity.Ensure the base (e.g., K₂CO₃) is anhydrous and use a stoichiometric excess (typically 1.5-2.0 equivalents). For challenging cases, a stronger base like sodium hydride (NaH) can be considered, though with caution due to its reactivity.
Inactive benzyl bromide: Benzyl bromide can degrade over time.Use freshly opened or purified benzyl bromide.
Low reaction temperature: The reaction may require heat to proceed at a reasonable rate.Optimize the reaction temperature, often by heating to reflux. Monitor the reaction progress by TLC to determine the optimal temperature.[1]
Inappropriate solvent: The choice of solvent is crucial for the SN2 reaction.Use a polar aprotic solvent such as DMF, acetone, or acetonitrile (B52724) to favor the SN2 mechanism.[1]
Formation of Multiple Products (Impure Product) C-alkylation as a side reaction: This can occur alongside the desired O-alkylation.Lowering the reaction temperature may favor O-alkylation. The choice of solvent and counter-ion can also influence the O/C alkylation ratio. Protic solvents can sometimes favor C-alkylation by solvating the phenoxide oxygen.[7]
Presence of impurities in starting materials: Impure reactants will lead to an impure product.Ensure the purity of 4-hydroxybenzaldehyde and benzyl bromide using appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction.
Over-alkylation: If a dihydroxybenzaldehyde is used as a starting material, bis-alkylation can occur.Use a milder base or carefully control the stoichiometry of the alkylating agent.
Difficulty in Product Purification Product "oiling out" during recrystallization: The product separates as a liquid instead of forming crystals.This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solute is highly impure.[8] Ensure the correct solvent system is chosen where the product is soluble in the hot solvent and sparingly soluble in the cold solvent. Using a solvent pair (a "good" solvent and a "poor" solvent) can facilitate crystallization.[8][9]
Broad or tailing peaks in HPLC/GC analysis: This often indicates the presence of polar impurities.An initial wash of the crude product with a mild aqueous base solution (e.g., 5% sodium bicarbonate) can help remove acidic impurities. Recrystallization is also effective in removing small amounts of impurities with different solubility profiles.[6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate in Ethanol

This protocol is a widely used and reliable method for the synthesis of this compound.

Materials:

  • 4-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (e.g., 5.0 g, 40.98 mmol) in ethanol.

  • Add anhydrous potassium carbonate (e.g., 20.0 g, 144.27 mmol) to the solution.

  • Add benzyl bromide (e.g., 5.0 ml, 42.05 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 14 hours.[3] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residual mass in diethyl ether (e.g., 50 ml).

  • Wash the ether solution twice with a saturated sodium chloride solution (e.g., 2 x 50 ml), followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain colorless crystals.[3]

Quantitative Data Summary (Protocol 1)

Reactant/ReagentMolar Eq.Amount
4-Hydroxybenzaldehyde1.05.0 g
Benzyl Bromide~1.035.0 ml
Potassium Carbonate~3.520.0 g
Expected Yield ~87%[3]
Protocol 2: Alternative Williamson Ether Synthesis in Acetone

This protocol utilizes acetone as the solvent, which can sometimes offer advantages in terms of reaction time and work-up.

Materials:

  • 4-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add acetone to the flask (approximately 10-15 mL per gram of 4-hydroxybenzaldehyde).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add benzyl bromide (1.1 - 1.2 eq) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[1]

  • Cool the mixture to room temperature and filter off the solid salts, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.[1]

Quantitative Data Summary (Protocol 2)

Reactant/ReagentMolar Eq.
4-Hydroxybenzaldehyde1.0
Benzyl Bromide1.1 - 1.2
Potassium Carbonate1.5 - 2.0
Typical Reaction Time

Visualizations

experimental_workflow start Start reactants Mix 4-Hydroxybenzaldehyde, Base (e.g., K₂CO₃), and Benzyl Bromide in Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Cool, Filter, and Concentrate reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure This compound purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield Observed check_reactants Verify Reactant Quality & Stoichiometry start->check_reactants Start Here check_conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) check_reactants->check_conditions Reactants OK solution1 Use fresh/pure reactants, adjust stoichiometry check_reactants->solution1 Issue Found check_side_reactions Investigate Side Reactions (e.g., C-alkylation) check_conditions->check_side_reactions Conditions Seem Optimal solution2 Optimize base, solvent, and temperature check_conditions->solution2 Issue Found solution3 Adjust conditions to favor O-alkylation (e.g., lower temp.) check_side_reactions->solution3 Side Reactions Confirmed

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Efficient Synthesis of 4-(Benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(benzyloxy)benzaldehyde (B125253) and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a benzyl (B1604629) halide (typically benzyl bromide or benzyl chloride) in the presence of a base, which acts as a catalyst by deprotonating the hydroxyl group.[1][2]

Q2: Which catalysts are most effective for this synthesis?

A2: The choice of catalyst is crucial for reaction efficiency.

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a widely used, effective, and mild base for this reaction, often employed in polar aprotic solvents like DMF or acetonitrile (B52724).[3][4] Stronger bases such as potassium hydroxide (B78521) (KOH) and sodium hydride (NaH) can also be used.[1][5][6]

  • Organic Bases: Triethylamine (B128534) is an effective organic base, particularly in micellar media, promoting a greener synthesis approach.[7]

  • Phase-Transfer Catalysts (PTCs): For reactions in biphasic systems (e.g., an aqueous phase and an organic phase), PTCs like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) can significantly enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[8][9][10]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role in the reaction's success. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are highly effective as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and favoring the desired Sₙ2 reaction pathway.[1][4][5] The choice of solvent can also influence the ratio of O-alkylation to the potential side reaction of C-alkylation, with acetonitrile showing high selectivity for O-alkylation.[11][12] For more environmentally friendly processes, reactions can be performed in ethanol (B145695) or even in aqueous media with the aid of surfactants.[3][7][13]

Q4: What are the common side products, and how can they be minimized?

A4: The primary side product is the C-alkylated derivative, where the benzyl group attaches to a carbon on the aromatic ring instead of the oxygen.[1][4] To minimize this, using polar aprotic solvents and controlling the temperature can favor O-alkylation. Another potential issue is the self-condensation of the aldehyde or side reactions involving the solvent; for instance, using acetone (B3395972) as a solvent with a strong base can lead to aldol (B89426) condensation.

Q5: How can I purify the final this compound product?

A5: The crude product can be purified through standard laboratory techniques. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane (B92381) and toluene, is a common method.[3][14] If recrystallization is insufficient, column chromatography on silica (B1680970) gel using a gradient of solvents like hexane and ethyl acetate (B1210297) is an effective purification strategy.[4][15]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete deprotonation of 4-hydroxybenzaldehyde.Ensure the base (e.g., K₂CO₃) is anhydrous and use a slight excess (1.5-2.0 equivalents). For less reactive systems, a stronger base like NaH may be considered.[4]
Inactive benzylating agent (benzyl bromide/chloride).Use a fresh bottle of the benzylating agent, as it can degrade over time.[4]
Suboptimal reaction temperature.Williamson ether syntheses often require heating. Optimize the temperature, typically between 60-100°C, and monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][14]
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Water can consume the base and hinder the formation of the nucleophilic phenoxide.[16]
Formation of Multiple Products (as seen on TLC) C-alkylation as a side reaction.Lowering the reaction temperature may increase selectivity for O-alkylation. The choice of solvent is also critical; polar aprotic solvents generally favor the desired product.[4][11]
Impurities in starting materials.Verify the purity of your 4-hydroxybenzaldehyde and benzyl halide before starting the reaction.
Difficulty in Product Purification Product "oiling out" during recrystallization.Select an appropriate solvent or solvent system for recrystallization. The product should be soluble in the hot solvent but sparingly soluble when cold. A solvent pair (a "good" solvent and a "poor" solvent) can be effective.[4]
Co-elution of product and impurities during column chromatography.Optimize the eluent system for column chromatography. A shallow gradient elution can improve separation.

Catalyst Selection and Performance Data

The following table summarizes various catalytic systems and their reported performance in the synthesis of this compound and its derivatives.

Catalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
K₂CO₃EthanolReflux1487.4[3]
K₂CO₃DMF100374[14]
TriethylamineMicellar Media (Ethanol)Room Temp.2066[7]
KOHDMSO/EthanolRoom Temp.2.572.7 (for a derivative)[6]
NaHCO₃/NaIDMF402071 (for a derivative)[17]

Experimental Protocols & Methodologies

Protocol 1: Synthesis using Potassium Carbonate in Ethanol

This protocol is adapted from a procedure reported to yield high purity product.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), anhydrous potassium carbonate (20.0 g, 144.27 mmol), and ethanol.

  • Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (5.0 ml, 42.05 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 14 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the residue with ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 ml) and wash sequentially with a 5% sodium hydroxide solution, distilled water, and finally with a saturated sodium chloride solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.

Protocol 2: Green Synthesis using Triethylamine in Micellar Media

This protocol offers a more environmentally friendly approach to the synthesis.[7]

  • Preparation: Dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in methanol (B129727) or ethanol and add triethylamine (5 mL).

  • Reaction Mixture: In a separate flask, dissolve phenacyl bromide (1.99 g, 10 mmol) in methanol or ethanol containing a micellar solution (e.g., sodium dodecyl sulfate).

  • Reaction: Add the aldehyde solution dropwise to the stirring phenacyl bromide mixture at room temperature. Stir the mixture for 7-20 hours, monitoring the reaction by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, dry, and recrystallize from an ethanol/water mixture.

Visualizing the Synthesis

Reaction Mechanism: Williamson Ether Synthesis

The following diagram illustrates the catalytic role of the base in the Williamson ether synthesis for preparing this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products HBA 4-Hydroxybenzaldehyde Phenoxide Phenoxide Ion HBA->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide BnBr Benzyl Bromide Product This compound BnBr->Product HB Conjugate Acid of Base Phenoxide->HB Phenoxide->Product Sₙ2 Attack Salt Salt (e.g., KBr) Product->Salt

Caption: Catalytic cycle of the Williamson ether synthesis.

Experimental Workflow

This flowchart outlines the general steps involved in the synthesis and purification of this compound derivatives.

Experimental_Workflow start Start setup Reaction Setup: - Add 4-hydroxybenzaldehyde, base, and solvent start->setup add_reagent Add Benzyl Halide setup->add_reagent reaction Heat and Stir (Monitor by TLC) add_reagent->reaction workup Work-up: - Filter solids - Aqueous wash reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Purification: - Evaporate solvent - Recrystallize or Column Chromatography drying->purification characterization Characterization (NMR, IR, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the characterization of 4-(benzyloxy)benzaldehyde (B125253). By presenting experimental data, detailed protocols, and visual workflows, this document aims to serve as a practical resource for the comprehensive analysis of this and similar aromatic aldehydes.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, while coupling patterns in ¹H NMR reveal proximities between neighboring protons.

Below is a summary of the experimental ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data (CDCl₃) ¹³C NMR Data (CDCl₃)
Chemical Shift (ppm) Multiplicity Assignment Chemical Shift (ppm) Assignment
9.88SingletAldehyde (-CHO)190.7Aldehyde Carbonyl (C=O)
7.85Doublet2 x Aromatic CH (ortho to CHO)163.8Aromatic C-O
7.45 - 7.30Multiplet5 x Aromatic CH (benzyl ring)136.0Aromatic C (ipso, benzyl)
7.10Doublet2 x Aromatic CH (ortho to OCH₂)131.92 x Aromatic CH (ortho to CHO)
5.15SingletMethylene (-OCH₂-)130.9Aromatic C (ipso, benzaldehyde)
128.62 x Aromatic CH (benzyl)
128.21 x Aromatic CH (benzyl)
127.52 x Aromatic CH (benzyl)
115.12 x Aromatic CH (ortho to OCH₂)
70.2Methylene Carbon (-OCH₂-)

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural determination, a comprehensive characterization of this compound often involves complementary techniques. Mass spectrometry (MS) and Infrared (IR) spectroscopy, for instance, offer valuable insights into the compound's molecular weight and functional groups, respectively.

Analytical Technique Principle Information Obtained for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides the molecular weight (212.24 g/mol ) and fragmentation patterns that help confirm the structure. A prominent peak at m/z 91 corresponding to the benzyl (B1604629) cation is typically observed.[1]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups. Characteristic absorptions include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), C-O-C stretching for the ether linkage, and C-H stretches for the aromatic rings and the aldehyde.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Primarily used to assess the purity of the compound.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Can be used to assess purity, particularly for volatile impurities.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality NMR data.

  • Sample Preparation :

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp and symmetrical peaks.

  • Data Acquisition :

    • For ¹H NMR :

      • Use a standard single-pulse sequence.

      • Set a pulse angle of 30-45 degrees.

      • Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR :

      • Use a proton-decoupled pulse sequence.

      • A sufficient number of scans is required due to the low natural abundance of ¹³C.

      • Employ a relaxation delay of 2-5 seconds to ensure accurate integration, if needed.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesized this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Analysis (¹H & ¹³C) sample_prep->nmr ms Mass Spectrometry sample_prep->ms ir IR Spectroscopy sample_prep->ir hplc Purity Check (HPLC/GC) sample_prep->hplc data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation report Final Report structure_confirmation->report

References

A Comparative Guide to the FT-IR Spectral Interpretation of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(benzyloxy)benzaldehyde (B125253), a crucial intermediate in the synthesis of various organic compounds. To ensure accurate identification and purity assessment, its FT-IR spectrum is compared with those of its potential precursors and related impurities: benzaldehyde (B42025), 4-hydroxybenzaldehyde, and benzyl (B1604629) alcohol. This document outlines the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and includes a logical workflow for spectral interpretation.

Data Presentation: Comparison of FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for this compound and its related compounds. This data is essential for distinguishing the target molecule from potential starting materials and byproducts.

Functional Group Vibrational Mode This compound (cm⁻¹) Benzaldehyde (cm⁻¹)[1][2][3][4][5] 4-Hydroxybenzaldehyde (cm⁻¹)[6][7][8][9][10] Benzyl Alcohol (cm⁻¹)[11][12][13][14][15]
AldehydeC=O Stretch~1685 - 1705~1685 - 1710~1670 - 1690N/A
AldehydeC-H Stretch~2830 and ~2730~2820 and ~2720~2830 and ~2730N/A
EtherC-O-C Asymmetric Stretch~1250N/AN/AN/A
EtherC-O-C Symmetric Stretch~1160N/AN/AN/A
Aromatic RingC=C Stretch~1600, ~1580, ~1510~1600, ~1580, ~1450~1600, ~1510~1495, ~1455
Aromatic RingC-H Stretch>3000>3000>3000>3000
MethyleneC-H Stretch~2920N/AN/A~2930, ~2870
HydroxylO-H Stretch (Broad)N/AN/A~3200 - 3400~3200 - 3400
HydroxylC-O StretchN/AN/A~1230~1050

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

Experimental Protocols

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for structural elucidation and purity assessment.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.

    • Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectral Acquisition:

    • Set the desired spectral range (typically 4000 - 400 cm⁻¹).

    • Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Initiate the scan and collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of the FT-IR spectrum of this compound, focusing on the identification of key functional groups to confirm the structure and rule out common impurities.

FT_IR_Interpretation_Workflow start Start: Acquire FT-IR Spectrum carbonyl_check Strong peak at ~1685-1705 cm⁻¹? start->carbonyl_check aldehyde_ch_check Weak peaks at ~2830 & ~2730 cm⁻¹? carbonyl_check->aldehyde_ch_check Yes no_aldehyde Not an Aldehyde carbonyl_check->no_aldehyde No ether_check Strong peaks at ~1250 & ~1160 cm⁻¹? aldehyde_ch_check->ether_check Yes aldehyde_ch_check->no_aldehyde No hydroxyl_check Broad peak at ~3200-3400 cm⁻¹? ether_check->hydroxyl_check Yes recheck_synthesis Re-evaluate Synthesis/ Purification ether_check->recheck_synthesis No (Missing Ether Linkage) aromatic_check Peaks at >3000 cm⁻¹ and ~1600-1500 cm⁻¹? hydroxyl_check->aromatic_check No impurity_suspected Impurity Suspected: - 4-Hydroxybenzaldehyde - Benzyl Alcohol hydroxyl_check->impurity_suspected Yes methylene_check Peaks at ~2920 cm⁻¹? aromatic_check->methylene_check Yes aromatic_check->recheck_synthesis No (Aromatic System Absent) product_confirmed This compound Confirmed methylene_check->product_confirmed Yes methylene_check->recheck_synthesis No (Missing Methylene Bridge)

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular structure through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(benzyloxy)benzaldehyde (B125253) against other substituted benzaldehydes, supported by experimental data and detailed protocols.

Executive Summary

This guide provides a comprehensive analysis of the mass spectral fragmentation of this compound. The dominant fragmentation pathway involves the formation of the highly stable tropylium (B1234903) ion at m/z 91, which constitutes the base peak. Other significant fragments arise from the loss of the benzyl (B1604629) group and subsequent cleavages of the benzaldehyde (B42025) moiety. A comparative analysis with benzaldehyde, 4-methoxybenzaldehyde (B44291), 4-chlorobenzaldehyde (B46862), and 4-nitrobenzaldehyde (B150856) reveals the profound influence of the para-substituent on the fragmentation cascade, offering valuable diagnostic information for structural elucidation.

Mass Spectrometry Fragmentation of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides clear structural markers. The molecular ion [M]•+ is observed at an m/z of 212.[1] The most abundant fragment, the base peak, is consistently found at m/z 91.

Proposed Fragmentation Pathway

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The key fragmentation steps are outlined below:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond of the ether linkage, leading to the formation of the benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91 . This fragment is responsible for the base peak in the spectrum.

  • Formation of the Benzoyl Cation: Alpha-cleavage of the aldehydic proton results in the formation of a cation at m/z 211 .

  • Loss of the Benzyl Group: Cleavage of the ether bond can also lead to the formation of a phenoxy radical and a benzyl cation, or a benzyloxy radical and a benzoyl cation. The loss of the entire benzyloxy group from the molecular ion results in a fragment at m/z 105 .

  • Formation of the Phenyl Cation: Subsequent loss of a CO molecule from the benzoyl cation (m/z 105) can lead to the formation of the phenyl cation at m/z 77 .

Fragmentation_Pattern M This compound [M]•+ m/z 212 F1 Tropylium ion [C7H7]+ m/z 91 (Base Peak) M->F1 Benzylic Cleavage F2 [M-H]+ m/z 211 M->F2 α-Cleavage F3 Benzoyl cation [C7H5O]+ m/z 105 M->F3 Loss of C7H7• F4 Phenyl cation [C6H5]+ m/z 77 F3->F4 - CO

Figure 1: Proposed fragmentation pathway of this compound.

Comparative Fragmentation Analysis

To understand the influence of the para-substituent on the fragmentation of benzaldehydes, a comparison with other commercially available analogs is presented.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z) and Interpretation
This compound 21291211 ([M-H]+), 105 ([M-C7H7]+), 77 ([C6H5]+)
Benzaldehyde 10677105 ([M-H]+), 78 ([M-CO]+)
4-Methoxybenzaldehyde 136135107 ([M-CHO]+), 92 ([M-CO, -CH3]+), 77 ([C6H5]+)
4-Chlorobenzaldehyde 140/142139/141111/113 ([M-CHO]+), 75 ([C6H4Cl]+)
4-Nitrobenzaldehyde 151151121 ([M-NO]+), 105 ([M-NO2]+), 93 ([M-NO, -CO]+), 77 ([C6H5]+)

Table 1: Comparison of Mass Spectrometry Fragmentation Data for Substituted Benzaldehydes.

The data reveals distinct fragmentation patterns based on the nature of the para-substituent. While benzaldehyde and 4-chlorobenzaldehyde show a prominent phenyl cation or its substituted analog, this compound is dominated by the tropylium ion due to the facile cleavage of the benzylic ether bond. In contrast, 4-methoxybenzaldehyde shows a strong [M-H]+ peak, and 4-nitrobenzaldehyde exhibits a stable molecular ion as its base peak, with characteristic losses of nitro-group-related fragments.

Experimental Protocols

The following is a representative experimental protocol for acquiring electron ionization mass spectra of solid aromatic aldehydes.

Sample Preparation:

  • A small amount of the solid sample (approximately 1 mg) is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For direct insertion probe analysis, a few microliters of the solution are applied to the probe tip, and the solvent is allowed to evaporate.

Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

  • Inlet System: Direct Insertion Probe (for solid samples) or Gas Chromatography (for volatile samples).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Weigh ~1 mg of This compound B Dissolve in 1 mL of volatile solvent A->B C Apply to direct insertion probe B->C D Introduce sample into ion source C->D E Ionize with 70 eV electrons (EI) D->E F Separate ions by mass-to-charge ratio E->F G Detect ions and generate mass spectrum F->G H Identify molecular ion peak G->H I Determine base peak and key fragment ions H->I J Propose fragmentation pathway I->J

Figure 2: General experimental workflow for EI-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is dominated by the formation of the tropylium ion at m/z 91, a hallmark of the benzyl ether moiety. Comparative analysis with other substituted benzaldehydes highlights the diagnostic power of mass spectrometry in elucidating molecular structures. The distinct fragmentation patterns, dictated by the nature of the substituent, provide a reliable fingerprint for the identification and characterization of these important chemical entities. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

A Comparative Guide to the Synthesis of 4-(Benzyloxy)benzaldehyde: Williamson Ether Synthesis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-(Benzyloxy)benzaldehyde (B125253) is a valuable building block in the synthesis of numerous pharmaceutical compounds and other complex organic molecules. This guide provides a detailed comparison of the traditional Williamson ether synthesis with several alternative methods for preparing this aldehyde, supported by experimental data to inform the selection of the most suitable protocol.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on several factors, including desired yield, reaction time, availability of reagents, and scalability. The following table summarizes the quantitative data for the Williamson ether synthesis and other potential methods.

Synthesis MethodKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Williamson Ether Synthesis 4-Hydroxybenzaldehyde (B117250), Benzyl (B1604629) bromide, K₂CO₃Ethanol (B145695)14 hoursReflux87.4%[1]
Phase-Transfer Catalysis 4-Hydroxybenzaldehyde, Benzyl chloride, NaOH, TBABWater/OrganicNot SpecifiedNot SpecifiedPotentially high
Mitsunobu Reaction 4-Hydroxybenzaldehyde, Benzyl alcohol, DEAD, PPh₃Anhydrous THFNot Specified0 to RTNot Specified
Ullmann Condensation 4-Halobenzaldehyde, Benzyl alcohol, Copper catalystHigh-boiling polar solventNot SpecifiedHigh (often >150)Not Specified
Reductive Etherification Benzaldehyde (B42025), 4-Hydroxybenzaldehyde, Reducing agentNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Logical Workflow for Method Selection

The choice of the most appropriate synthetic method can be guided by a systematic evaluation of experimental parameters and desired outcomes.

SynthesisComparison start Start: Need to Synthesize This compound williamson Williamson Ether Synthesis - High Yield (87.4%) - Readily available reagents - Relatively long reaction time (14h) start->williamson alternatives Consider Alternatives williamson->alternatives Is reaction time a major constraint? Or are milder conditions required? end Select Optimal Method williamson->end No ptc Phase-Transfer Catalysis - Potentially milder conditions - Use of water as solvent - Requires a phase-transfer catalyst alternatives->ptc Yes mitsunobu Mitsunobu Reaction - Mild conditions - Inversion of stereochemistry (if applicable) - Stoichiometric phosphine (B1218219) and azodicarboxylate waste alternatives->mitsunobu Yes ullmann Ullmann Condensation - Forms C-O bonds with aryl halides - Requires high temperatures and copper catalyst - Can have substrate scope limitations alternatives->ullmann Yes reductive Reductive Etherification - One-pot reaction from two aldehydes - Requires a specific reducing agent and catalyst alternatives->reductive Yes ptc->end mitsunobu->end ullmann->end reductive->end

Caption: Decision workflow for selecting a synthesis method for this compound.

Experimental Protocols

Williamson Ether Synthesis

This classical and high-yielding method involves the O-alkylation of 4-hydroxybenzaldehyde with benzyl bromide.

Procedure:

  • In a round-bottom flask, combine 5.0 g (40.98 mmol) of 4-hydroxybenzaldehyde, 5.0 mL (42.05 mmol) of benzyl bromide, and 20.0 g (144.27 mmol) of anhydrous potassium carbonate in ethanol.

  • Reflux the mixture for 14 hours under a nitrogen atmosphere.

  • After cooling, filter off the potassium carbonate and wash the residue with ethyl acetate.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residue in 50 mL of diethyl ether (Et₂O) and wash with two 50 mL portions of saturated sodium chloride solution.

  • Subsequently, wash the Et₂O solution with one portion of 5% sodium hydroxide (B78521) solution, followed by distilled water.

  • Dry the Et₂O solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield colorless crystals of this compound.[1]

Yield: 7.58 g (87.4%).[1]

Alternative Synthesis Methods: A Brief Overview

While detailed experimental data for the synthesis of this compound using the following methods is not as readily available in the literature, their general principles offer potential advantages over the Williamson ether synthesis in specific contexts.

  • Phase-Transfer Catalysis (PTC): This method can facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This can potentially allow the reaction to proceed under milder conditions and may use water as a solvent, which is environmentally benign. A similar synthesis of 4-phenacyloxy benzaldehyde derivatives using triethylamine (B128534) as a catalyst in a micellar medium at room temperature has been reported with yields ranging from 46-66%.

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). It is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, if one is present.

  • Ullmann Condensation: This copper-catalyzed reaction is typically used to form carbon-oxygen bonds between aryl halides and alcohols. For the synthesis of this compound, this would involve the reaction of a 4-halobenzaldehyde with benzyl alcohol. Traditional Ullmann reactions often require high temperatures, but modern advancements with various ligands can allow for milder reaction conditions.

  • Reductive Etherification: This approach involves the direct conversion of two different aldehydes into an unsymmetrical ether. In this case, benzaldehyde and 4-hydroxybenzaldehyde could potentially be reacted in the presence of a suitable reducing agent and catalyst to form the desired product in a one-pot procedure.

Conclusion

The Williamson ether synthesis remains a robust and high-yielding method for the preparation of this compound. Its primary drawbacks are the relatively long reaction time and the use of an organic solvent. For syntheses where milder conditions are required, or for substrates that are sensitive to basic environments, alternative methods such as the Mitsunobu reaction or phase-transfer catalysis may be more suitable. The Ullmann condensation and reductive etherification represent further alternatives, although their application to this specific target molecule is less documented. The choice of the optimal synthesis route will ultimately be determined by the specific requirements of the research, including scale, time constraints, and the chemical nature of the starting materials.

References

A Comparative Guide to Alternative Protecting Groups for 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical consideration. The hydroxyl group of 4-hydroxybenzaldehyde (B117250), a versatile building block, often requires protection to prevent unwanted side reactions. The benzyl (B1604629) (Bn) ether is a classical choice for this purpose, but its removal via catalytic hydrogenolysis is not always compatible with other functional groups like alkenes or alkynes. This guide provides an objective comparison of common alternative protecting groups for the 4-hydroxyl moiety of 4-hydroxybenzaldehyde, including the methoxymethyl (MOM) ether, the tert-butyldimethylsilyl (TBDMS) ether, and the 2-(trimethylsilyl)ethoxymethyl (SEM) ether, supported by experimental data.

Comparison of Protecting Groups

The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table summarizes the performance of benzyl, MOM, TBDMS, and SEM ethers in the protection of 4-hydroxybenzaldehyde.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)AdvantagesDisadvantages
Benzyl (Bn) BnBr, K₂CO₃, EtOH, reflux87.4[1]H₂, 10% Pd/C, EtOH, rtHigh[2]Stable to a wide range of non-reductive conditions.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).[3]
Methoxymethyl (MOM) MOMCl, K₂CO₃, MeCN, rt65[4]conc. HCl (cat.), MeOH, refluxHigh[5]Stable to a wide pH range (4-12), non-nucleophilic bases, and many reducing/oxidizing agents.[5][6]Cleaved by strong acids; MOMCl is a suspected carcinogen.[7]
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole (B134444), DMF, rt~95 (general for phenols)TBAF (1M in THF), rtHigh (general for phenols)Easily introduced and removed under mild, specific conditions; stable to many non-acidic reagents.Labile to acidic conditions and fluoride (B91410) ion sources.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEMCl, NaH, DMF, 0 °C>90 (for benzyl alcohol)[7]TBAF, TMEDA, DMF, 45 °CHigh (for benzyl alcohol)[7]Stable to bases and mild acids; offers orthogonal deprotection via fluoride cleavage.[7]SEMCl is a lachrymator.[7]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 4-hydroxybenzaldehyde with each of the discussed protecting groups are provided below.

Benzyl (Bn) Ether

Protection Protocol: Synthesis of 4-(Benzyloxy)benzaldehyde (B125253) [1]

To a solution of 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol) in ethanol (B145695), add benzyl bromide (5.0 ml, 42.05 mmol) and anhydrous potassium carbonate (20.0 g, 144.27 mmol). The reaction mixture is refluxed for 14 hours under a nitrogen atmosphere. After cooling, the potassium carbonate is filtered off, and the residue is washed with large volumes of ethyl acetate (B1210297). The solvent is removed using a rotary evaporator. The resulting crude product is dissolved in diethyl ether (50 ml) and washed successively with two 50 ml portions of saturated sodium chloride solution, one portion of 5% sodium hydroxide (B78521) solution, and finally with distilled water. The ether solution is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to yield colorless crystals.

  • Yield: 7.58 g (87.4%)[1]

Deprotection Protocol: Hydrogenolysis of this compound

In a flask, dissolve this compound in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 4-hydroxybenzaldehyde. This reaction is typically high yielding.[2]

Methoxymethyl (MOM) Ether

Protection Protocol: Synthesis of 4-(Methoxymethoxy)benzaldehyde (B3055510) [4]

A solution of 4-hydroxybenzaldehyde (1.0 eq, 2.46 mmol), bromomethyl methyl ether (2.0 eq, 4.92 mmol), and potassium carbonate (2.5 eq, 6.15 mmol) in acetonitrile (B52724) (20 mL) is placed in a 50 mL round bottom flask. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then washed with water (3 x 20 mL) and the organic portion is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude product is purified by silica (B1680970) gel column chromatography (Hexane:EtOAc = 3:1) to afford a colorless oil.

  • Yield: 264.4 mg (65%)[4]

Deprotection Protocol: Acidic Cleavage of 4-(Methoxymethoxy)benzaldehyde [5]

Dissolve 4-(methoxymethoxy)benzaldehyde in methanol (B129727) and add a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux, and the reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-hydroxybenzaldehyde.

tert-Butyldimethylsilyl (TBDMS) Ether

Protection Protocol: Synthesis of 4-(tert-Butyldimethylsilyloxy)benzaldehyde

To a solution of 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by TLC. Pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography if necessary.

Deprotection Protocol: TBAF-mediated Cleavage of 4-(tert-Butyldimethylsilyloxy)benzaldehyde

Dissolve the 4-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq) at room temperature. Stir the reaction for 1-3 hours, monitoring by TLC. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield 4-hydroxybenzaldehyde.

2-(Trimethylsilyl)ethoxymethyl (SEM) Ether

Protection Protocol: Synthesis of 4-{[2-(Trimethylsilyl)ethoxy]methoxy}benzaldehyde [7]

To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous DMF at 0 °C, a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF is added dropwise. The mixture is stirred at this temperature for 2 hours. 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.3 eq) is then added, and the reaction is stirred for an additional 10 hours. The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Deprotection Protocol: Fluoride-mediated Cleavage of 4-{[2-(Trimethylsilyl)ethoxy]methoxy}benzaldehyde [7]

To a solution of the SEM-protected 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 3.0 eq) and a 1.0 M solution of TBAF in THF (3.0 eq). The reaction mixture is heated to 45 °C for 20 hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic extracts are washed, dried, and concentrated to give 4-hydroxybenzaldehyde.

Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl group of 4-hydroxybenzaldehyde.

Protection_Deprotection_Workflows cluster_Bn Benzyl (Bn) Protection/Deprotection cluster_MOM Methoxymethyl (MOM) Protection/Deprotection cluster_TBDMS tert-Butyldimethylsilyl (TBDMS) Protection/Deprotection cluster_SEM 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection/Deprotection Bn_start 4-Hydroxybenzaldehyde Bn_protected This compound Bn_start->Bn_protected BnBr, K2CO3, EtOH, reflux Bn_deprotected 4-Hydroxybenzaldehyde Bn_protected->Bn_deprotected H2, Pd/C, EtOH, rt MOM_start 4-Hydroxybenzaldehyde MOM_protected 4-(Methoxymethoxy)benzaldehyde MOM_start->MOM_protected MOMCl, K2CO3, MeCN, rt MOM_deprotected 4-Hydroxybenzaldehyde MOM_protected->MOM_deprotected conc. HCl, MeOH, reflux TBDMS_start 4-Hydroxybenzaldehyde TBDMS_protected 4-(tert-Butyldimethylsilyloxy)benzaldehyde TBDMS_start->TBDMS_protected TBDMSCl, Imidazole, DMF, rt TBDMS_deprotected 4-Hydroxybenzaldehyde TBDMS_protected->TBDMS_deprotected TBAF, THF, rt SEM_start 4-Hydroxybenzaldehyde SEM_protected 4-{[2-(Trimethylsilyl)ethoxy]methoxy}benzaldehyde SEM_start->SEM_protected SEMCl, NaH, DMF, 0 °C SEM_deprotected 4-Hydroxybenzaldehyde SEM_protected->SEM_deprotected TBAF, TMEDA, DMF, 45 °C

Figure 1: General workflows for protection and deprotection.

Orthogonal Deprotection Strategy

A significant advantage of using these alternative protecting groups is the possibility of orthogonal deprotection, where one group can be selectively removed in the presence of others. This is particularly valuable in the synthesis of complex molecules with multiple hydroxyl groups.

Orthogonal_Deprotection Start Substrate with Bn, TBDMS, and MOM protected hydroxyls Bn_Cleavage H2, Pd/C Start->Bn_Cleavage TBDMS_Cleavage TBAF Start->TBDMS_Cleavage MOM_Cleavage Acid Start->MOM_Cleavage Product_Bn_Removed Substrate with TBDMS and MOM protected hydroxyls Bn_Cleavage->Product_Bn_Removed Product_TBDMS_Removed Substrate with Bn and MOM protected hydroxyls TBDMS_Cleavage->Product_TBDMS_Removed Product_MOM_Removed Substrate with Bn and TBDMS protected hydroxyls MOM_Cleavage->Product_MOM_Removed

Figure 2: Orthogonal deprotection possibilities.

By understanding the distinct stability profiles and cleavage conditions for each protecting group, researchers can devise more efficient and robust synthetic routes for complex molecules derived from 4-hydroxybenzaldehyde.

References

A Comparative Guide to the Biological Activity of 4-(Benzyloxy)benzaldehyde Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-(Benzyloxy)benzaldehyde and its derivatives against other structural analogs. The information presented is collated from various scientific studies to facilitate understanding of structure-activity relationships and guide future research and drug development endeavors.

Introduction

This compound is a benzaldehyde (B42025) derivative characterized by a benzyloxy group at the para position. This structural motif serves as a versatile scaffold in medicinal chemistry, leading to the synthesis of numerous derivatives with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The benzyloxy group, a relatively bulky and lipophilic substituent, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent benzaldehyde molecule, often enhancing its interaction with biological targets. This guide will delve into a comparative analysis of these activities, supported by experimental data, and explore the underlying mechanisms of action.

Comparative Biological Activity Data

The biological activities of this compound derivatives and their analogs have been evaluated across various assays. The following tables summarize the quantitative data for their cytotoxic, antimicrobial, and enzyme inhibitory activities, providing a basis for comparison.

Cytotoxic Activity

The cytotoxic effects of this compound derivatives and related analogs have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Analog (ABMM-15) A549 (Lung)> 60[1]
H1299 (Lung)> 60[1]
4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) ALDH1A3 (enzyme)0.23[1]
4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) ALDH1A3 (enzyme)1.29[1]
Benzaldehyde Human Lymphocytes- (Significant cytotoxicity at 10, 25, and 50 µg/mL)[2]
4-Hydroxybenzaldehyde --
4-Methoxybenzaldehyde (Anisaldehyde) --
Chalcone derivative of 3-Benzyloxy-4-methoxybenzaldehyde Various bacteriaMIC (µg/mL) - see antimicrobial table[3]
Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is a significant area of investigation. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzaldehyde Staphylococcus aureus≥ 1024[4]
Chalcone derivatives of 3-Benzyloxy-4-methoxybenzaldehyde Staphylococcus aureus ATCCVaries by derivative[3]
Klebsiella pneumoniae ATCCVaries by derivative[3]
Escherichia coli ATCCVaries by derivative[3]
Pseudomonas aeruginosa ATCCVaries by derivative[3]
Proteus mirabilis ATCCVaries by derivative[3]
4-Benzylidene-2-methyl-oxazoline-5-one S. aureus ATCC 259230.05 mg/mL (anti-biofilm)[5]
M. luteus PTCC 11100.05 mg/mL (anti-biofilm)[5]

Note: The antimicrobial activity of this compound itself is not extensively documented in direct comparative studies. However, its derivatives, particularly chalcones, have shown promising antimicrobial effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition Assay

This fluorescence-based assay measures the enzymatic activity of ALDH1A3.

  • Reagent Preparation: Prepare a reaction mixture containing ALDH1A3 enzyme, NAD⁺, and the test compound in an appropriate buffer.

  • Incubation: Incubate the mixture at room temperature to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., a specific aldehyde).

  • Fluorescence Reading: Monitor the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are often mediated through the modulation of specific intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Several studies have implicated benzaldehyde derivatives in the regulation of the MAPK signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. For instance, certain derivatives have been shown to inhibit the phosphorylation of key MAPK proteins like ERK and p38, thereby suppressing pro-inflammatory responses in macrophages.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF p38 p38 RAS->p38 JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Benzaldehyde_Derivatives Benzaldehyde Derivatives Benzaldehyde_Derivatives->ERK Inhibition Benzaldehyde_Derivatives->p38 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Sonic Hedgehog (Shh) Signaling Pathway

Recent studies have shown that benzaldehyde can stimulate autophagy in astrocytes through the activation of the Sonic Hedgehog (Shh) signaling pathway.[7][8] This pathway is critical during embryonic development and has been implicated in tissue repair and regeneration in adults. The activation of the Shh pathway by benzaldehyde involves the upregulation of key signaling molecules like Shh, Smoothened (Smo), and Gli-1.[7]

Shh_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh_Ligand Sonic Hedgehog (Shh) Patched Patched (PTCH1) Receptor Shh_Ligand->Patched Binds and Inactivates Smoothened Smoothened (SMO) Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits GLI GLI SUFU->GLI Sequesters and Promotes Proteolysis GLI_Active Active GLI Benzaldehyde Benzaldehyde Benzaldehyde->Shh_Ligand Upregulates Benzaldehyde->Smoothened Upregulates Benzaldehyde->GLI_Active Upregulates Target_Genes Target Gene Expression (e.g., Autophagy-related) GLI_Active->Target_Genes

Caption: Activation of the Sonic Hedgehog signaling pathway by benzaldehyde.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with potential therapeutic applications. The benzyloxy moiety significantly influences their biological profile, often enhancing their potency compared to simpler benzaldehyde analogs. While research has highlighted their efficacy in areas such as cancer and infectious diseases, further comprehensive and direct comparative studies are warranted to fully elucidate the structure-activity relationships. The modulation of key signaling pathways like MAPK and Sonic Hedgehog provides a mechanistic basis for their observed activities and offers avenues for the rational design of novel therapeutic agents. Future investigations should focus on generating more comparative quantitative data for this compound itself and a wider range of its analogs to build a more complete picture of their therapeutic potential.

References

A Comparative Guide to Purity Analysis of 4-(Benzyloxy)benzaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-(Benzyloxy)benzaldehyde is paramount for the integrity of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile, thermally stable compounds. However, a comprehensive purity profile often necessitates the use of alternative or complementary methods, such as Gas Chromatography (GC), to detect volatile impurities. This guide provides an objective comparison of HPLC and GC for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity analysis is contingent on the physicochemical properties of the analyte and its potential impurities. This compound is a relatively non-volatile solid, making it well-suited for HPLC analysis. Potential impurities arising from its synthesis, which typically involves the Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a benzyl (B1604629) halide, may include unreacted starting materials, by-products, and degradation products with varying polarities and volatilities.[1]

High-Performance Liquid Chromatography (HPLC) is ideal for the separation and quantification of this compound and its non-volatile, process-related impurities and degradation products.[1] Its high resolution and sensitivity, particularly with UV detection, make it a robust method for purity assays.

Gas Chromatography (GC) , conversely, is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents or volatile starting materials.[1] It offers excellent sensitivity for these types of analytes but is not suitable for non-volatile or thermally labile compounds.

A holistic approach to purity analysis would employ HPLC for the primary assay and detection of non-volatile impurities, and GC for the analysis of residual volatile components.

Data Presentation

The following tables summarize the expected chromatographic behavior and performance characteristics of HPLC and GC methods for the analysis of this compound and its potential impurities.

Table 1: HPLC Performance Data for the Purity Analysis of this compound

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
4-Hydroxybenzaldehyde3.50.10.3
Benzyl Alcohol4.20.20.6
4-(Benzyloxy)benzoic Acid8.90.10.4
This compound10.50.050.15
Dibenzyl Ether12.80.20.7

Table 2: Comparison of HPLC and GC for the Purity Analysis of this compound

ParameterHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicable Analytes Non-volatile and thermally stable compounds. Ideal for the main component and non-volatile impurities.Volatile and thermally stable compounds. Suitable for residual solvents and volatile by-products.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar compounds; headspace analysis is common for volatiles.
Instrumentation Cost Generally higher due to high-pressure pumps and solvent management systems.Can be more cost-effective for routine analysis, though detectors like MS can increase the cost.
Analysis Time Typically 10-30 minutes per sample.Often faster, especially for volatile compounds, with run times of 5-15 minutes.
Sensitivity High, especially with UV or MS detectors.Very high for volatile compounds, particularly with FID or MS detectors.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound by HPLC and GC.

HPLC Method for Purity Analysis

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

GC Method for Volatile Impurity Analysis

This protocol describes a headspace GC method for the analysis of volatile impurities, such as residual solvents, in this compound.

Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (20:1)

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 min

  • Injection Volume: 1 mL of headspace gas

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a logical decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity analysis.

Logical flow for selecting an analytical method.

References

A Comparative Analysis of the Crystal Structure of 4-(Benzyloxy)benzaldehyde Against Simpler Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of 4-(benzyloxy)benzaldehyde (B125253) reveals key structural insights when compared to its simpler counterparts, 4-methoxybenzaldehyde (B44291) and 4-hydroxybenzaldehyde. This guide provides a comparative overview of their solid-state structures, offering valuable data for researchers, scientists, and professionals in drug development.

The arrangement of molecules in a crystalline solid dictates many of its physical and chemical properties, which are of paramount importance in fields such as materials science and pharmacology. X-ray crystallography provides an unparalleled view into this three-dimensional arrangement at the atomic level. Here, we present a comparative analysis of the crystallographic data for this compound and two structurally related benzaldehyde (B42025) derivatives.

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters for this compound, 4-methoxybenzaldehyde, and 4-hydroxybenzaldehyde, facilitating a direct comparison of their crystal packing and molecular geometry.

ParameterThis compound4-Methoxybenzaldehyde4-Hydroxybenzaldehyde
Chemical Formula C₁₄H₁₂O₂C₈H₈O₂C₇H₆O₂
Formula Weight 212.24 g/mol 136.15 g/mol 122.12 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁[1]P2₁/cP2₁/n
a (Å) 11.4772 (11)[1][2]15.753 (3)11.334 (2)
b (Å) 12.9996 (12)[1][2]7.641 (1)6.096 (1)
c (Å) 7.2032 (6)[1][2]6.015 (1)8.825 (2)
α (°) 909090
β (°) 9097.78 (2)92.83 (2)
γ (°) 909090
Volume (ų) 1074.71 (17)[1][2]717.5 (2)608.8 (2)
Z 4[1][2]44
Temperature (K) 123[1][2]293293
Dihedral Angle (°) 5.23 (9) (between aromatic rings)[1][3]Not ApplicableNot Applicable

Conformational Analysis

A key structural feature of this compound is the relative orientation of its two aromatic rings. The dihedral angle between the planes of the benzyl (B1604629) and benzaldehyde rings is a remarkably small 5.23(9)°, indicating a nearly planar conformation in the solid state.[1][3] This planarity is in contrast to other substituted benzyloxy derivatives where the rings can be significantly twisted.[2] In the cases of 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde, this specific inter-ring dihedral angle is not present. However, the planarity of the benzaldehyde moiety itself is a common feature.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is outlined below.

1. Crystal Growth: High-quality single crystals of the compound of interest are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

2. Data Collection: A suitable crystal is selected and mounted on a goniometer in the X-ray diffractometer. The crystal is cooled to a specific temperature (e.g., 123 K or 293 K) to minimize thermal vibrations. Monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.

Experimental Workflow for Single-Crystal X-ray Crystallography.

References

A Comparative Analysis of the Reactivity of 4-(Benzyloxy)benzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-(benzyloxy)benzaldehyde (B125253) with other substituted benzaldehydes in key organic reactions. Understanding the influence of the benzyloxy group, in contrast to other substituents, on the electrophilicity of the carbonyl carbon is crucial for optimizing synthetic routes and designing novel molecules in the field of drug development and materials science. This document outlines the underlying electronic effects that govern aldehyde reactivity and presents supporting experimental data to facilitate informed decisions in experimental design.

The reactivity of a substituted benzaldehyde (B42025) is primarily dictated by the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate with nucleophiles. The benzyloxy group (-OCH₂Ph) at the para-position is considered an electron-donating group due to the resonance effect of the ether oxygen, which delocalizes lone pair electrons into the aromatic ring.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of this compound and other commonly used substituted benzaldehydes in various reactions.

Table 1: Relative Reactivity in the Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is sensitive to the electronic nature of the substituent on the benzaldehyde.

Substituent (para-)Relative Rate Constant (k/k₀)
-NO₂14.7
-Cl2.75
-H1.00
-CH₃0.45
-OCH₂Ph (Benzyloxy) ~0.3 (Estimated)
-OCH₃0.28

Data for -NO₂, -Cl, -H, -CH₃, and -OCH₃ adapted from established Hammett correlation studies. The value for -OCH₂Ph is an estimation based on its known electron-donating properties, which are slightly weaker than the methoxy (B1213986) group.

Table 2: Product Yields in the Perkin Reaction

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. The yield of this reaction is influenced by the electrophilicity of the aldehyde.[1]

Substituent (para-)Product Yield (%)
-NO₂82
-Cl52
-H70-75
-CH₃33
-OCH₂Ph (Benzyloxy) Not explicitly found, but expected to be low
-OCH₃30

Data sourced from a study on the Perkin reaction with various substituted benzaldehydes.[1]

Table 3: Qualitative Reactivity in the Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. The reaction is initiated by a nucleophilic attack of a hydroxide (B78521) ion.

Substituent (para-)Reactivity Order
-NO₂Highest
-ClHigh
-HModerate
-CH₃Low
-OCH₂Ph (Benzyloxy) Low
-OCH₃Lowest

The reactivity order is based on the general principle that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[2][3]

Table 4: Qualitative Reactivity in the Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group. The reactivity is highly dependent on the electrophilicity of the carbonyl carbon.

Substituent (para-)Reactivity Trend
-NO₂Most Reactive
-ClReactive
-HBaseline
-CH₃Less Reactive
-OCH₂Ph (Benzyloxy) Less Reactive
-OCH₃Least Reactive

This trend is based on the established principles of nucleophilic addition to carbonyls, where electron-donating groups decrease the electrophilicity of the carbonyl carbon.

Experimental Protocols

General Protocol for the Wittig Reaction

  • Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide, often indicated by a color change.

  • Reaction with Aldehyde: The substituted benzaldehyde, dissolved in anhydrous THF, is then slowly added to the ylide solution. The reaction mixture is stirred for a period ranging from a few hours to overnight, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for the Perkin Reaction

  • Reaction Setup: The substituted benzaldehyde, an acid anhydride (e.g., acetic anhydride), and a weak base (e.g., anhydrous sodium acetate) are combined in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to a high temperature (typically 180-200 °C) for several hours.

  • Hydrolysis and Purification: After cooling, the mixture is poured into water, and the resulting α,β-unsaturated carboxylic acid is often isolated by steam distillation to remove unreacted aldehyde, followed by acidification to precipitate the product. The crude product can be purified by recrystallization.[1][4]

General Protocol for the Cannizzaro Reaction

  • Reaction Mixture: The substituted benzaldehyde is mixed with a concentrated solution of a strong base, such as potassium hydroxide or sodium hydroxide.[5]

  • Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating for a period ranging from several hours to a day.

  • Product Separation: After the reaction is complete, the mixture is diluted with water. The corresponding alcohol, being less soluble in the aqueous basic solution, can be extracted with an organic solvent like diethyl ether. The aqueous layer, containing the carboxylate salt, is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Both the alcohol and the carboxylic acid can be further purified by distillation or recrystallization, respectively.[2]

General Protocol for the Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with an anhydrous ether solvent (e.g., diethyl ether or THF). An alkyl or aryl halide is added dropwise to initiate the formation of the Grignard reagent.

  • Addition of Aldehyde: The substituted benzaldehyde, dissolved in an anhydrous ether, is added slowly to the Grignard reagent at a controlled temperature (often 0 °C).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product alcohol is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Factors Influencing Reactivity: A Visual Representation

The electrophilicity of the carbonyl carbon in substituted benzaldehydes is the primary determinant of their reactivity towards nucleophiles. This is governed by the interplay of inductive and resonance effects of the substituent on the benzene (B151609) ring.

G Factors Influencing Carbonyl Electrophilicity cluster_0 Substituent Effects cluster_1 Impact on Carbonyl Group cluster_2 Reactivity Outcome EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Carbonyl Benzaldehyde Carbonyl Carbon (C=O) EWG->Carbonyl -I and/or -M effect (pulls e- density) Increased_Electrophilicity Increased Electrophilicity (More δ+ on Carbon) EWG->Increased_Electrophilicity EDG Electron-Donating Group (EDG) (e.g., -OCH3, -OCH2Ph, -CH3) EDG->Carbonyl +I and/or +M effect (pushes e- density) Decreased_Electrophilicity Decreased Electrophilicity (Less δ+ on Carbon) EDG->Decreased_Electrophilicity Increased_Reactivity Increased Reactivity towards Nucleophiles Increased_Electrophilicity->Increased_Reactivity Decreased_Reactivity Decreased Reactivity towards Nucleophiles Decreased_Electrophilicity->Decreased_Reactivity

Caption: Electronic effects of substituents on benzaldehyde reactivity.

References

Spectroscopic comparison of starting material and product in 4-(Benzyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to the Synthesis of 4-(Benzyloxy)benzaldehyde

In the realm of organic synthesis, the transformation of functional groups is meticulously monitored to ensure the desired product is obtained. This guide provides a comparative spectroscopic analysis of the starting materials and the final product in the synthesis of this compound. This reaction, a classic example of the Williamson ether synthesis, involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl (B1604629) bromide in the presence of a base. The spectroscopic data presented herein, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offers a clear distinction between the reactants and the product, providing researchers, scientists, and drug development professionals with essential data for reaction monitoring and product characterization.

Reaction Scheme:

The synthesis proceeds by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, typically potassium carbonate, to form a phenoxide ion. This nucleophile then attacks the benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the ether linkage.[1][2][3]

Figure 1: Synthesis of this compound via Williamson Ether Synthesis

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the starting materials (4-hydroxybenzaldehyde and benzyl bromide) and the product (this compound).

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
4-Hydroxybenzaldehyde3400-3200 (broad)O-H (hydroxyl)
~1680C=O (aldehyde)
Benzyl Bromide1250-1000C-Br
This compound~1685C=O (aldehyde)
1250 & 1050C-O-C (ether)
Absence of broad 3400-3200 peakIndicates loss of O-H group

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ, in ppm)

Compound¹H Chemical Shift (ppm)MultiplicityIntegrationAssignment
4-Hydroxybenzaldehyde~9.8s1HAldehyde (-CHO)
7.7-7.8d2HAromatic (ortho to -CHO)
6.9-7.0d2HAromatic (ortho to -OH)
~5.5s (broad)1HHydroxyl (-OH)
Benzyl Bromide7.2-7.4m5HAromatic
4.5s2HMethylene (-CH₂Br)
This compound~9.9s1HAldehyde (-CHO)
7.8-7.9d2HAromatic (ortho to -CHO)
7.3-7.5m5HAromatic (benzyl ring)
7.0-7.1d2HAromatic (ortho to -OCH₂-)
5.1s2HMethylene (-OCH₂-)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ, in ppm)

Compound¹³C Chemical Shift (ppm)Assignment
4-Hydroxybenzaldehyde~191Aldehyde Carbonyl
~161Aromatic C-OH
~132, 116Aromatic
Benzyl Bromide~137Aromatic C-CH₂
~129, 128Aromatic
~33Methylene (-CH₂Br)
This compound~191Aldehyde Carbonyl
~164Aromatic C-O
~136, 132, 130, 129, 128, 115Aromatic
~70Methylene (-OCH₂-)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightKey m/z Peaks
4-HydroxybenzaldehydeC₇H₆O₂122.12122 (M+), 121, 93
Benzyl BromideC₇H₇Br171.03170/172 (M+), 91
This compoundC₁₄H₁₂O₂212.24212 (M+), 91 (tropylium ion)

Experimental Protocols

General Synthesis of this compound

In a round-bottom flask, 4-hydroxybenzaldehyde is dissolved in a suitable solvent such as ethanol (B145695) or acetone.[1][4] Anhydrous potassium carbonate is added to the mixture, which is then stirred at room temperature.[1][4] Benzyl bromide is added dropwise to the suspension.[1] The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol, to yield this compound as a colorless or creamish to yellow crystalline solid.[4][5]

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a 300 MHz or 400 MHz NMR spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI).

Workflow and Relationships

The following diagram illustrates the logical workflow from starting materials to the final product and its characterization.

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis SM1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis SM1->Reaction IR IR Spectroscopy SM1->IR NMR NMR (¹H, ¹³C) SM1->NMR MS Mass Spectrometry SM1->MS SM2 Benzyl Bromide SM2->Reaction Base K₂CO₃ (Base) Base->Reaction Product This compound Reaction->Product Product->IR Product->NMR Product->MS

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Benzyloxy)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Benzyloxy)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Summary

This compound is a compound that requires careful handling due to its potential health and environmental effects. It is known to cause skin, eye, and respiratory irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[3] Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should occur in a well-ventilated area or a chemical fume hood.

Key Hazard and Disposal Information

A summary of the key hazards and recommended disposal actions for this compound is provided in the table below for quick reference.

Hazard ClassificationHandling Precautions & PPEDisposal Recommendation
Skin, Eye, and Respiratory IrritantWear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or fume hood.[1][2]Dispose of as hazardous waste. Ensure all PPE is properly decontaminated or disposed of as hazardous waste.
Very Toxic to Aquatic LifePrevent release into the environment. Do not dispose of down the drain.[3]Contain all waste and rinsate for hazardous waste disposal.[3]
Combustible SolidKeep away from heat and sources of ignition.[4]Dispose of as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be a direct and actionable guide for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Labeling: Immediately label a dedicated, compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5] Do not use abbreviations or chemical formulas.[5]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Store the waste container in a designated and properly ventilated satellite accumulation area.

Step 2: Transferring Unused or Waste Product

  • Unused Product: For unused, expired, or surplus this compound, carefully transfer the solid material directly into the pre-labeled hazardous waste container.

  • Contaminated Labware: Dispose of all single-use, contaminated labware (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.[6]

Step 3: Decontaminating Empty Containers

  • Triple Rinsing: To decontaminate an empty container that held this compound, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[7][8][9]

  • Rinsate Collection: Crucially, collect all rinsate from the triple-rinsing process as hazardous waste in a designated liquid waste container.[7][9] Never pour the rinsate down the drain.[5][10]

  • Final Container Disposal: After triple-rinsing and allowing the container to air-dry in a fume hood, deface the original label. The decontaminated container may then be disposed of as non-hazardous solid waste or, preferably, reused for compatible waste collection.[7][8]

Step 4: Managing Spills

  • Minor Spills: For small spills, clean them up immediately.[3] Wear impervious gloves and safety glasses.[3] Use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.[3]

  • Major Spills: In the event of a larger spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step 5: Arranging for Final Disposal

  • Contact EHS: All generated hazardous waste containing this compound must be disposed of through your institution's licensed professional waste disposal service.[5][7] Contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, accurately listing the contents of the waste container.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Action cluster_3 Final Disposal start This compound Waste Generated is_spill Spill? start->is_spill is_container Empty Container? is_spill->is_container No spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_unused Unused Product or Contaminated Labware? is_container->is_unused No triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes collect_solid_waste Collect in Labeled Hazardous Waste Container is_unused->collect_solid_waste Yes spill_cleanup->collect_solid_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous triple_rinse->dispose_container ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_rinsate->ehs_pickup collect_solid_waste->ehs_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9). The following procedures are designed to ensure the safety of laboratory personnel by outlining necessary personal protective equipment (PPE), operational protocols, and waste disposal plans. Adherence to these guidelines is essential for minimizing risks associated with the handling of this chemical.

Immediate Safety and Hazard Summary

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] It is also very toxic to aquatic life.[3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3][4]

Key Hazard and Safety Information
Hazard ClassificationHandling Precautions & PPEDisposal Recommendation
Combustible Solid Keep away from heat and open flames. Store in a cool, dry, well-ventilated area.[3]Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
Skin and Eye Irritant Wear chemical safety goggles and appropriate chemical-resistant gloves. A lab coat is mandatory.[1][5]Ensure all contaminated PPE is disposed of as hazardous waste.[6]
Respiratory Irritant Avoid generating dust.[3] Use in a well-ventilated area or a chemical fume hood. If dust is unavoidable, a NIOSH-approved respirator (such as a type N95) is recommended.[5]Not applicable.
Toxic to Aquatic Life Prevent release into the environment.[3]Collect spillage and all contaminated materials for disposal as hazardous waste. Do not dispose of down the drain.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, butyl rubber gloves are generally recommended for handling aldehydes.[7] Nitrile gloves may also offer protection for incidental contact. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

  • Body Protection: A laboratory coat must be worn and kept fully buttoned to protect against accidental spills. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.

  • Respiratory Protection: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust.[4] If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[5]

Operational and Disposal Plan

Adherence to a strict operational plan is essential for the safe handling and disposal of this compound.

Handling Protocol:
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower.

  • During Use: Avoid all direct contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[3] Avoid the formation of dust.[4]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after work is complete.[3] Clean the work area and any equipment used.

Disposal Protocol:
  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.

  • Container Management: The waste container must be made of a compatible material, be clearly labeled as "Hazardous Waste" with the full chemical name, and kept securely closed except when adding waste.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Do not dispose of this chemical down the drain or in regular trash.[3][6]

Experimental Workflow for Handling this compound

G prep Preparation - Verify fume hood function - Locate safety equipment - Don appropriate PPE handling Handling in Fume Hood - Avoid dust generation - Minimize contact prep->handling Proceed with caution post_handling Post-Handling - Decontaminate workspace - Wash hands thoroughly handling->post_handling Upon completion waste_collection Waste Collection - Segregate contaminated materials - Use labeled, sealed container handling->waste_collection As waste is generated post_handling->waste_collection Dispose of used PPE disposal Final Disposal - Store in designated area - Arrange EHS pickup waste_collection->disposal For final removal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.